2,6-Dibromo-4-chloropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPXTYKMHYSMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604594 | |
| Record name | 2,6-Dibromo-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-59-8 | |
| Record name | 2,6-Dibromo-4-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromo-4-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of 2,6-Dibromo-4-chloropyridine: A Key Intermediate for Advanced Drug Discovery
Executive Summary
2,6-Dibromo-4-chloropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of three halogen atoms with differential reactivity makes it an exceptionally versatile building block for creating complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, starting from the commercially available precursor, 2,6-dichloropyridine. The narrative focuses on a validated two-stage process: an initial halogen exchange (Halex) reaction followed by a regioselective chlorination at the C4-position. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and outlines the necessary analytical methods for product validation, offering researchers a practical and scientifically grounded resource.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs. The ability to precisely functionalize this ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Halopyridines are particularly valuable as they serve as versatile handles for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of carbon-carbon and carbon-heteroatom bonds.[1][2]
The target molecule, this compound, presents a unique synthetic opportunity. The differential reactivity of the C-Br versus the C-Cl bonds, and their positions relative to the ring nitrogen, allows for sequential and site-selective modifications.[1] However, the synthesis of such polysubstituted pyridines is not trivial. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often requiring harsh conditions that are incompatible with sensitive functional groups.[3][4]
This guide details a logical and efficient synthetic route that circumvents these challenges by proceeding through two distinct, high-yielding stages:
-
Halogen Exchange: Conversion of 2,6-dichloropyridine to 2,6-dibromopyridine.
-
Regioselective 4-Chlorination: Introduction of a chlorine atom at the C4-position of the 2,6-dibromopyridine intermediate.
This strategy leverages well-established reactivity patterns of pyridine derivatives to achieve the desired transformation with high fidelity.
Synthetic Strategy and Mechanistic Considerations
The overall transformation from 2,6-dichloropyridine to this compound is best approached as a two-part synthesis.
Caption: Overall Synthetic Workflow.
The conversion of 2,6-dichloropyridine to 2,6-dibromopyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Halogen Exchange (Halex) reaction.[5] The electron-withdrawing nitrogen atom acidifies the ring protons and makes the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions, susceptible to nucleophilic attack.
The reaction proceeds by treating 2,6-dichloropyridine with a bromide source, such as hydrobromic acid (HBr) or a combination of a bromide salt (e.g., NaBr) and a strong acid, at elevated temperatures.[6] The chloride atoms at the C2 and C6 positions act as good leaving groups, facilitating their displacement by bromide ions.
Causality Behind Experimental Choices:
-
High Temperature (Reflux): The C-Cl bond in an aromatic system is strong, and significant activation energy is required to overcome the energy barrier for the SNAr reaction. Refluxing provides the necessary thermal energy to drive the reaction to completion.[6]
-
Bromide Source: A high concentration of bromide ions is necessary to favor the forward reaction. Using aqueous HBr or a combination of NaBr and acid ensures a sufficient supply of the bromide nucleophile.[6]
Direct electrophilic chlorination of the 2,6-dibromopyridine intermediate is challenging. The pyridine nitrogen and the two bromine atoms are deactivating groups, making the ring electronically poor and resistant to attack by an electrophile.[7] Furthermore, such reactions often lead to a mixture of regioisomers.
A more reliable and selective method involves activating the pyridine ring towards substitution at the C4-position via the formation of a pyridine N-oxide.[1][3]
Caption: N-Oxide Strategy for 4-Chlorination.
Mechanism and Rationale:
-
N-Oxidation: The nitrogen atom of 2,6-dibromopyridine is oxidized using a peroxy acid (e.g., m-CPBA) to form 2,6-dibromopyridine N-oxide. This transformation is crucial as the N-oxide group is a strong resonance-donating group, which significantly increases the electron density at the C2, C6, and especially the C4 positions, making them susceptible to electrophilic attack and subsequent nucleophilic substitution.[3][8]
-
Chlorination: The N-oxide is then treated with a chlorinating/deoxygenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-oxide oxygen attacks the electrophilic center (e.g., phosphorus in POCl₃), forming a highly reactive intermediate. This makes the C4-position exceptionally electrophilic, allowing for a nucleophilic attack by a chloride ion.
-
Deoxygenation: The same reagent (e.g., POCl₃) or a subsequent reducing agent facilitates the removal of the N-oxide oxygen, regenerating the pyridine ring and yielding the final this compound product.
Experimental Protocols
Disclaimer: These protocols are derived from literature sources and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
This protocol is adapted from a documented procedure for halogen exchange on 2,6-dichloropyridine.[6]
-
Materials:
-
2,6-Dichloropyridine (1.0 eq)
-
Sodium Bromide (4.0 eq)
-
48% Hydrobromic Acid (2.0 eq)
-
Deionized Water
-
Diethyl Ether (for extraction/refining)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine (0.1 mol, 14.8 g), sodium bromide (0.4 mol, 41.2 g), and 48% hydrobromic acid (0.2 mol, 22.6 mL).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
Monitor the reaction progress using HPLC or GC-MS. The reaction is typically complete after 24 hours, indicated by the consumption of starting material and the intermediate 2-bromo-6-chloropyridine.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The crude product often precipitates as a solid. Filter the mixture and wash the solid with cold deionized water.
-
Extract the aqueous filtrate with diethyl ether (3 x 50 mL) to recover any dissolved product.
-
Combine the filtered solid with the organic extracts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Refine the resulting crude solid by recrystallization or trituration with cold diethyl ether to yield 2,6-dibromopyridine as a white to off-white solid.
-
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloropyridine | [6] |
| Reagents | NaBr, HBr (48%) | [6] |
| Temperature | 80-150 °C (Reflux) | [6] |
| Reaction Time | ~24 hours | [6] |
| Typical Yield | 66-80% | [6] |
| Purification | Recrystallization/Ether Refining | [6] |
Table 1: Summary of Reaction Conditions for 2,6-Dibromopyridine Synthesis.
This is a representative protocol based on the established N-oxide methodology.[1][3]
-
Materials:
-
2,6-Dibromopyridine (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃, 5.0 eq)
-
-
Procedure:
-
Part A: N-Oxidation
-
Dissolve 2,6-dibromopyridine (0.1 mol, 23.7 g) in dichloromethane (250 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (0.12 mol, ~27 g) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with a 10% sodium sulfite solution to quench excess peroxide, followed by a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield crude 2,6-dibromopyridine N-oxide.
-
-
Part B: 4-Chlorination
-
Carefully add phosphorus oxychloride (0.5 mol, 46 mL) to the crude 2,6-dibromopyridine N-oxide at 0 °C.
-
Slowly heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base like sodium carbonate or by slowly adding a concentrated NaOH solution while cooling.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers, remove the solvent, and purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound.
-
-
Analytical Characterization and Data
Rigorous analytical validation is essential to confirm the structure and purity of the final product. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Results for this compound |
| ¹H NMR | A singlet in the aromatic region (δ ~7.5-8.0 ppm) corresponding to the two equivalent protons at C3 and C5. |
| ¹³C NMR | Three distinct signals in the aromatic region: one for the equivalent C3/C5 carbons, one for the equivalent C2/C6 carbons bearing bromine, and one for the C4 carbon bearing chlorine. |
| Mass Spec (MS) | A molecular ion peak cluster corresponding to the molecular weight (271.34 g/mol ) and the characteristic isotopic pattern for two bromine atoms and one chlorine atom.[9] |
| HPLC/GC | A single major peak indicating high purity, typically >97%.[10] |
Table 2: Key Analytical Data for Product Validation.
Safety, Handling, and Storage
-
Hazards: Halogenated pyridines are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[9] Reagents like HBr, POCl₃, and m-CPBA are corrosive and/or strong oxidizers.
-
Handling: All manipulations should be conducted in a chemical fume hood. Use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: The final product, this compound, should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[11]
Conclusion
The synthesis of this compound from 2,6-dichloropyridine is effectively achieved through a strategic, two-stage process. The initial halogen exchange reaction provides the dibrominated intermediate in good yield, which is then regioselectively chlorinated at the C4-position via an N-oxide intermediate. This pathway is built upon fundamental principles of pyridine chemistry and offers a reliable method for accessing a valuable and versatile building block for drug discovery and fine chemical synthesis. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to incorporate this key intermediate into their synthetic programs.
References
- 1. This compound | 1196156-59-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. This compound | C5H2Br2ClN | CID 20280769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. alfa-industry.com [alfa-industry.com]
An In-depth Technical Guide to the Formation of 2,6-Dibromo-4-chloropyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and mechanistic underpinnings for the formation of 2,6-dibromo-4-chloropyridine, a key heterocyclic intermediate in the development of novel pharmaceuticals and functional materials. Two primary, field-proven synthetic routes are discussed in detail: the Sandmeyer reaction starting from 4-amino-2,6-dibromopyridine, and the direct electrophilic bromination of 4-chloropyridine-N-oxide. This document elucidates the causal factors behind the experimental choices in each protocol, offering insights into reaction control and optimization. The mechanisms are illustrated with custom-generated diagrams, and detailed, step-by-step experimental procedures are provided to ensure replicability and scalability. All claims are substantiated with citations to authoritative sources, and a comprehensive reference list is provided for further investigation.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. The precise installation of substituents on the pyridine ring is a critical endeavor in medicinal chemistry and materials science, as it allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its bioactivity, pharmacokinetic profile, and material characteristics. This compound is a particularly valuable building block due to the orthogonal reactivity of its halogen substituents. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, enabling the stepwise and regioselective construction of complex molecular architectures.[1] This guide will explore the two most prominent and reliable methods for the synthesis of this important intermediate.
Synthetic Route I: The Sandmeyer Reaction of 4-Amino-2,6-dibromopyridine
The Sandmeyer reaction is a robust and widely utilized method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate.[2] This approach is particularly advantageous when the desired substitution pattern is not readily accessible through direct halogenation. In the context of this compound synthesis, the commercially available 4-amino-2,6-dibromopyridine serves as an ideal starting material.
Rationale and Strategic Considerations
The choice of the Sandmeyer reaction is predicated on the availability of the corresponding aminopyridine precursor and the high efficiency and predictability of the transformation. The reaction proceeds in two key stages: diazotization of the amine, followed by copper(I) chloride-mediated displacement of the diazonium group with a chloride ion.[3] The use of a copper(I) catalyst is crucial for the efficient conversion of the diazonium salt to the corresponding aryl halide.[4]
Detailed Experimental Protocol
Materials:
-
4-Amino-2,6-dibromopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, suspend 4-amino-2,6-dibromopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aminopyridine suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Mechanistic Elucidation
The formation of this compound via the Sandmeyer reaction proceeds through a well-established radical-nucleophilic aromatic substitution mechanism.[2]
Step 1: Diazotization The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite and hydrochloric acid. The amine then attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which tautomerizes and is subsequently protonated and dehydrated to yield the diazonium salt.
Step 2: Single Electron Transfer and Radical Formation The copper(I) chloride catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The copper(I) is oxidized to copper(II) in the process.
Step 3: Halogen Transfer and Catalyst Regeneration The aryl radical then abstracts a chlorine atom from the copper(II) chloride, forming the final product, this compound, and regenerating the copper(I) catalyst.
Synthetic Route II: Direct Bromination of 4-Chloropyridine-N-oxide
An alternative and equally viable route to this compound involves the direct electrophilic bromination of a 4-chloropyridine derivative. To overcome the inherent electron deficiency of the pyridine ring towards electrophilic attack, the reaction is facilitated by the formation of the corresponding N-oxide.[6]
Rationale and Strategic Considerations
The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1] Conversion to the N-oxide introduces electron density into the ring, particularly at the 2, 4, and 6 positions, thereby activating it for electrophilic attack. The N-oxide group also directs incoming electrophiles to the 2- and 6-positions. Subsequent deoxygenation of the N-oxide yields the desired 2,6-dibrominated product.
Detailed Experimental Protocol
Part A: Synthesis of 4-Chloropyridine-N-oxide
A detailed protocol for the synthesis of 4-chloropyridine-N-oxide from 4-nitropyridine 1-oxide and acetyl chloride can be found in the literature.[7]
Part B: Bromination of 4-Chloropyridine-N-oxide and Deoxygenation
Materials:
-
4-Chloropyridine-N-oxide
-
Fuming sulfuric acid (oleum)
-
Bromine (Br₂)
-
Phosphorus trichloride (PCl₃)
-
Chloroform (CHCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Bromination:
-
In a flask protected from moisture, dissolve 4-chloropyridine-N-oxide (1.0 eq) in fuming sulfuric acid (oleum).
-
Cool the mixture in an ice bath and slowly add bromine (2.2 eq) dropwise.
-
Heat the reaction mixture to 130 °C and maintain for 24 hours.[8]
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain crude this compound-N-oxide.
-
-
Deoxygenation:
-
Dissolve the crude this compound-N-oxide (1.0 eq) in chloroform.
-
Cool the solution to 5 °C and add phosphorus trichloride (3.0 eq) dropwise.
-
Reflux the reaction mixture for an extended period (e.g., 4 days), monitoring the reaction by TLC.[1]
-
Carefully pour the cooled reaction mixture into ice water and neutralize with sodium bicarbonate.
-
Extract the product with chloroform, combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Mechanistic Elucidation
The formation of this compound via this route involves two key transformations: electrophilic bromination of the N-oxide and subsequent deoxygenation.
Step 1: Electrophilic Bromination The N-oxide oxygen atom donates electron density into the pyridine ring, activating the 2 and 6 positions for electrophilic attack. The bromine molecule is polarized by the strongly acidic medium (oleum), generating a potent electrophile (Br⁺). The activated pyridine-N-oxide then attacks the electrophilic bromine, leading to the formation of a sigma complex. Deprotonation restores aromaticity, yielding the this compound-N-oxide.
Step 2: Deoxygenation The deoxygenation of the N-oxide is typically achieved using a reducing agent such as phosphorus trichloride. The oxygen of the N-oxide attacks the phosphorus atom of PCl₃, leading to the formation of an O-P bond and the subsequent elimination of OPCl₃, resulting in the final product.
Data Summary and Comparison of Synthetic Routes
| Parameter | Route I: Sandmeyer Reaction | Route II: Direct Bromination |
| Starting Material | 4-Amino-2,6-dibromopyridine | 4-Chloropyridine-N-oxide |
| Key Reagents | NaNO₂, HCl, CuCl | Br₂, Oleum, PCl₃ |
| Reaction Conditions | Diazotization at 0-5 °C; Sandmeyer at 60 °C | Bromination at 130 °C; Deoxygenation under reflux |
| Advantages | High yielding, predictable regiochemistry | Utilizes a potentially simpler starting material |
| Disadvantages | Handling of diazonium salts requires care | Harsh reaction conditions (oleum, high temp.), long reaction time |
Conclusion
This technical guide has detailed two robust and mechanistically distinct pathways for the synthesis of this compound. The Sandmeyer reaction of 4-amino-2,6-dibromopyridine offers a high-yielding and regiochemically precise route, while the direct bromination of 4-chloropyridine-N-oxide provides a viable alternative, albeit with more demanding reaction conditions. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific constraints of the research or development environment. A thorough understanding of the underlying mechanisms for both pathways is paramount for successful synthesis, optimization, and troubleshooting.
References
- 1. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-chloropyridine
This compound is a polysubstituted heterocyclic compound that has emerged as a highly valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its strategic arrangement of three halogen atoms on the pyridine core provides a unique platform for complex molecular engineering. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential chemical transformations, making it a powerful tool for constructing diverse molecular architectures.[3][4]
This guide offers an in-depth exploration of the core physicochemical properties of this compound, provides practical experimental protocols for its characterization, discusses its synthetic utility, and outlines essential safety and handling procedures. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes.
Caption: Figure 1: Chemical Structure of this compound
Core Physicochemical Properties
The utility of this compound in a laboratory setting is fundamentally governed by its physical and chemical properties. A summary of these key characteristics is provided below, followed by a more detailed discussion.
| Property | Value | Source(s) |
| CAS Number | 1196156-59-8 | [1][3][5][6] |
| Molecular Formula | C₅H₂Br₂ClN | [1][5][7] |
| Molecular Weight | 271.34 g/mol | [3][5][7] |
| Appearance | White to off-white solid | [6][8] |
| Boiling Point | 276.5 ± 35.0 °C (Predicted) | [1][2] |
| Density | 2.136 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | -2.93 ± 0.10 (Predicted) | [1][2][8] |
| Storage | Inert atmosphere (2-8°C) | [1][6][8] |
Molecular Identity and Structure
This compound is unequivocally identified by its CAS number, 1196156-59-8.[1][3][5][6] Its molecular formula, C₅H₂Br₂ClN, corresponds to a molecular weight of approximately 271.34 g/mol .[3][5][7] The structure features a central pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The ring is substituted with two bromine atoms at the C2 and C6 positions (adjacent to the nitrogen) and a chlorine atom at the C4 position (para to the nitrogen). This substitution pattern is critical to its chemical behavior.
Solubility and Stability
While specific solubility data is not extensively published, based on its structural analogue, 2,6-dibromopyridine, it is expected to be insoluble in water but soluble in common organic solvents such as methanol, ethanol, dioxane, and chloroform.[9][10] The compound is typically supplied as a stable solid.[6][8] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent potential degradation from moisture or atmospheric contaminants.[1][6][8]
Acidity/Basicity (pKa)
The predicted pKa of -2.93 indicates that this compound is an extremely weak base.[1][2][8] The strong electron-withdrawing inductive effects of the three halogen substituents, combined with the inherent electron-deficient nature of the pyridine ring, significantly reduce the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen far less available for protonation compared to pyridine itself. This low basicity is an important factor in its reaction chemistry, as it prevents the nitrogen from interfering with many catalytic processes.
Reactivity and Synthetic Applications
The primary value of this compound lies in its role as a trifunctional synthetic building block. The differential reactivity of the halogen atoms is the cornerstone of its utility, enabling chemists to perform sequential and site-selective modifications.[3]
-
Positional Reactivity: The bromine atoms at the C2 and C6 positions are generally more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the chlorine atom at the C4 position.[3][11] This is due to the activating effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[11]
-
Cross-Coupling Reactions: This differential reactivity allows for a modular synthetic approach. One can selectively react the C2/C6 positions via Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, leaving the C4-chloro group intact for subsequent transformations under different reaction conditions.[3][4] This stepwise functionalization is invaluable for the efficient construction of complex, multi-substituted pyridine derivatives, which are common scaffolds in pharmaceutical agents.[1][4]
Caption: Figure 2: Synthetic workflow illustrating the regioselective functionalization.
Spectral and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetrical substitution pattern, the two hydrogen atoms at the C3 and C5 positions are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp singlet. The chemical shift would be in the aromatic region, likely downfield due to the deshielding effects of the adjacent halogen atoms and the pyridine ring.
-
¹³C NMR: The ¹³C NMR spectrum should display three distinct signals corresponding to the three types of carbon atoms in the molecule: C2/C6 (brominated carbons), C4 (chlorinated carbon), and C3/C5 (hydrogen-bearing carbons). The signals for the carbons directly bonded to halogens (C2, C4, C6) will appear significantly downfield.
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak cluster that is characteristic of a compound containing two bromine atoms and one chlorine atom. The unique isotopic abundances of these halogens (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) create a distinctive pattern of peaks (M, M+2, M+4, M+6) that serves as a reliable signature for the compound.
Experimental Workflow for Characterization
For researchers synthesizing or receiving a new batch of this compound, a systematic characterization workflow is crucial for quality control.
Caption: Figure 3: Standard workflow for the analytical validation of this compound.
Step-by-Step Protocol:
-
Purity Assessment: Dissolve a small amount of the material in a suitable solvent (e.g., acetonitrile) and analyze using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC). This provides a quantitative measure of purity.
-
Structural Confirmation (NMR): Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. Confirm the presence of a singlet in the proton spectrum and the expected number of signals in the carbon spectrum.
-
Mass Verification (MS): Analyze the sample via GC-MS or direct infusion ESI-MS. Verify that the molecular ion peak cluster matches the theoretical mass (271.34 g/mol ) and exhibits the characteristic isotopic pattern for a C₅H₂Br₂ClN species.
-
Final Approval: If the purity is acceptable (typically >95%) and the NMR and MS data are consistent with the known structure, the batch can be approved for use in further experiments.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6] It may also cause respiratory irritation.[5] The corresponding GHS pictograms include GHS07 (Exclamation mark).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[13] The container should be kept tightly closed and stored under an inert gas like argon or nitrogen.[1][6][8]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties, combined with its predictable and regioselective reactivity, make it an indispensable building block for creating novel molecules with potential applications in medicine and beyond. A thorough understanding of its characteristics, proper analytical validation, and strict adherence to safety protocols are the cornerstones for unlocking its full potential in research and development.
References
- 1. Cas 1196156-59-8,this compound | lookchem [lookchem.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. This compound | 1196156-59-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C5H2Br2ClN | CID 20280769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1196156-59-8 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | 1196156-59-8 [amp.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Definitive Spectroscopic Assignment of 2,6-Dibromo-4-chloropyridine: A Guide to ¹H and ¹³C NMR Analysis
An In-Depth Technical Guide for Researchers and Scientists
Abstract
The unequivocal structural elucidation of halogenated heteroaromatic compounds is a cornerstone of modern drug discovery and materials science. 2,6-Dibromo-4-chloropyridine presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis, where molecular symmetry profoundly simplifies an otherwise complex substitution pattern. This guide provides a comprehensive framework for the assignment of its ¹H and ¹³C NMR spectra. We will begin with a theoretical prediction of the spectra, grounded in the fundamental principles of chemical shift theory and substituent effects. This is followed by a detailed, field-proven experimental protocol for acquiring high-fidelity NMR data, including advanced 2D NMR techniques for unambiguous verification. The methodologies and insights presented herein are designed to serve as a robust reference for researchers engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Role of Symmetry in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining molecular structure. For substituted aromatic and heteroaromatic rings, the resulting spectra can be complex, with overlapping signals and intricate coupling patterns. However, the case of this compound demonstrates a powerful principle: molecular symmetry.
The molecule possesses a C₂ axis of symmetry passing through the nitrogen atom and the C-4 carbon. This symmetry element renders the two bromine atoms, the two protons (at C-3 and C-5), and the two corresponding carbons (C-3 and C-5) chemically and magnetically equivalent. Consequently, the NMR spectra are significantly simplified, expecting only one signal in the ¹H spectrum and three distinct signals in the ¹³C spectrum. Understanding this symmetry is the first and most critical step in the assignment process.
Caption: Molecular structure of this compound.
Theoretical NMR Spectra Prediction
Before any experimental work, a robust prediction of the NMR spectra can be formulated based on established substituent chemical shift (SCS) effects. The high electronegativity of the nitrogen atom and the halogens (Br, Cl) significantly deshields the ring protons and carbons, shifting their resonances downfield compared to benzene.
Predicted ¹H NMR Spectrum
-
Chemical Environment: Due to the molecule's symmetry, the protons at the C-3 and C-5 positions are chemically equivalent.
-
Chemical Shift (δ): The protons are in the meta position relative to the nitrogen and the C-4 chlorine, and in the ortho position to the two bromine atoms at C-2 and C-6. The cumulative electron-withdrawing effects of these substituents will place the proton signal in the aromatic region, predicted to be around 7.5 - 7.8 ppm .
-
Multiplicity: Since the two protons are equivalent, they do not exhibit scalar coupling to each other. With no other neighboring protons, the signal will appear as a singlet .
-
Integration: The singlet will integrate to 2H .
Predicted ¹³C NMR Spectrum
Three unique carbon signals are expected, corresponding to the three distinct chemical environments: C-2/C-6, C-4, and C-3/C-5.
-
C-2 and C-6 (Bromo-substituted): These carbons are directly attached to bromine atoms and are adjacent to the nitrogen. This environment is heavily deshielded. The predicted chemical shift is in the range of 140 - 145 ppm . As quaternary carbons, these signals are expected to be of lower intensity in a standard proton-decoupled spectrum.
-
C-4 (Chloro-substituted): This carbon is directly bonded to the chlorine atom. The strong inductive effect of chlorine, combined with its para-relationship to the nitrogen, will result in a significant downfield shift. The predicted chemical shift is approximately 150 - 155 ppm . This quaternary carbon signal will also likely be of low intensity.
-
C-3 and C-5 (Protonated): These carbons are bonded to hydrogen and are flanked by halogen-substituted carbons. Their chemical shift will be influenced by all substituents but to a lesser degree than the ipso-carbons. The predicted chemical shift is in the range of 128 - 132 ppm . These signals are expected to be the most intense in the spectrum due to being protonated.
Data Presentation: Summary of Predicted Assignments
The predicted NMR data are summarized in the table below for clarity and future comparison with experimental results.
| Nucleus | Predicted δ (ppm) | Assignment | Multiplicity | Integration/Comment |
| ¹H | 7.5 - 7.8 | H-3, H-5 | Singlet (s) | 2H |
| ¹³C | 150 - 155 | C-4 | Singlet (s) | Quaternary, low intensity |
| ¹³C | 140 - 145 | C-2, C-6 | Singlet (s) | Quaternary, low intensity |
| ¹³C | 128 - 132 | C-3, C-5 | Singlet (s) | Protonated, higher intensity |
Experimental Verification: A Step-by-Step Protocol
The following protocol describes a self-validating system for the acquisition and confirmation of the NMR data for this compound. This workflow ensures accuracy and provides a complete spectroscopic picture of the molecule.
Sample Preparation
-
Analyte: Weigh approximately 10-15 mg of high-purity this compound.
-
Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and relatively simple residual solvent signal. Ensure the solvent is of high purity.[1]
-
Preparation: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to a high-quality 5 mm NMR tube.[1]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
These experiments should be performed on a spectrometer with a field strength of at least 400 MHz for optimal resolution.[2]
-
¹H NMR Spectrum:
-
Experiment: Standard 1D proton acquisition.
-
Key Parameters:
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Pulse Angle: 30-45 degrees to ensure full relaxation between scans.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 8-16, depending on sample concentration.
-
-
Processing: Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.
-
-
¹³C{¹H} NMR Spectrum (Proton-Decoupled):
-
Experiment: Standard 1D carbon acquisition with broadband proton decoupling.
-
Key Parameters:
-
Spectral Width: ~250 ppm (e.g., -10 to 240 ppm).
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 256-1024 scans are typically required due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To confirm the direct, one-bond correlation between the proton signal and its attached carbon signal. This is a critical step for definitive assignment.[3]
-
Expected Result: A single cross-peak correlating the ¹H signal (at ~7.6 ppm) with the ¹³C signal of C-3/C-5 (at ~130 ppm).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To establish long-range (2-3 bond) correlations, confirming the connectivity of the entire molecular skeleton.[3]
-
Expected Correlations from H-3/H-5:
-
²J: Correlation to C-2/C-6 and C-4.
-
³J: Correlation to the other equivalent carbon (C-5 or C-3).
-
-
Significance: Observing these correlations provides incontrovertible evidence for the assigned structure.
-
Caption: Experimental workflow for definitive NMR assignment.
Conclusion: A Framework for Confidence
The structural assignment of this compound is an excellent case study in the application of fundamental NMR principles. By first leveraging molecular symmetry to predict a simplified spectral outcome, and then employing a systematic, multi-dimensional experimental approach, researchers can achieve a high degree of confidence in their results. The ¹H spectrum is expected to show a single 2H singlet, while the ¹³C spectrum will display three distinct signals for the three unique carbon environments. Confirmation via HSQC and HMBC experiments provides the final, unambiguous proof of structure, adhering to the highest standards of scientific integrity and creating a reliable dataset for any drug development or research program.
References
An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 2,6-Dibromo-4-chloropyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the single-crystal X-ray diffraction workflow as applied to 2,6-dibromo-4-chloropyridine derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocols described herein are designed as self-validating systems, grounded in authoritative crystallographic principles.
Foreword: The Structural Imperative of Halogenated Pyridines
Halogenated pyridines are foundational building blocks in modern medicinal chemistry and materials science.[1][2] The specific isomeric arrangement of halogen atoms on the pyridine ring dictates reactivity, facilitates selective cross-coupling reactions, and critically, governs the three-dimensional architecture and intermolecular interactions of resulting molecules.[3][4] Derivatives of this compound are of particular interest due to the differential reactivity of the C-Br and C-Cl bonds and their propensity to form specific non-covalent interactions, such as halogen bonding.[3][5]
Understanding the precise atomic arrangement, bond lengths, bond angles, and solid-state packing of these derivatives is paramount for rational drug design and the engineering of materials with tailored properties.[6][7] Single-crystal X-ray crystallography stands as the unequivocal gold standard for elucidating this information, providing a definitive atomic-level picture of the molecule.[8][9] This guide will navigate the path from a synthesized compound to a fully refined and validated crystal structure.
Part 1: The Prerequisite Stage – Synthesis and High-Quality Crystal Growth
The success of any crystallographic analysis is predicated entirely on the quality of the starting material. A flawed synthesis or poor crystallization will terminate the project before an X-ray ever meets the sample.
Synthesis of this compound Derivatives
The strategic placement of two bromine atoms and one chlorine atom on the pyridine ring offers multiple sites for sequential and site-selective functionalization, typically through palladium-catalyzed cross-coupling reactions.[3] The greater reactivity of the C-Br bonds compared to the C-Cl bond allows for a controlled, stepwise introduction of new functional groups.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a selective mono-arylation at one of the C-Br positions, a common step in derivatization.
Objective: To synthesize 2-bromo-6-(4-methoxyphenyl)-4-chloropyridine.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Catalyst System: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent: Evacuate the flask and backfill with argon three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90°C and stir under argon for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired derivative.
Trustworthiness Check: The use of an inert atmosphere and anhydrous solvents is critical. Palladium catalysts in their active Pd(0) state are oxygen-sensitive, and water can hydrolyze the boronic acid and impede the catalytic cycle.
The Art of Crystallization
The goal of crystallization is not merely to solidify the compound but to encourage molecules to pack in a highly ordered, repeating three-dimensional lattice, forming a single crystal. This process requires slow, controlled precipitation from a supersaturated solution.
Key Crystallization Techniques for Pyridine Derivatives
| Technique | Principle | Best Suited For |
| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth. | Thermally stable compounds with moderate solubility. The simplest method, but can sometimes yield lower-quality crystals.[10] |
| Vapor Diffusion | A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Requires only small amounts of material and offers excellent control over the rate of crystallization.[10] |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface as the solvents diffuse into one another. | Useful for sensitive compounds and when a clear density difference exists between solvents. |
Exemplary Protocol: Vapor Diffusion (Hanging Drop)
-
Solution Preparation: Dissolve 2-5 mg of the purified derivative in 0.5 mL of a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate) in a small glass vial. The solution should be clear and fully dissolved.
-
Reservoir Preparation: In a larger glass jar, add 2-3 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane, or diethyl ether).
-
System Setup: Place the small vial inside the larger jar, ensuring the solvent levels are not in contact. Seal the jar tightly with a cap or parafilm.
-
Incubation: Allow the system to stand undisturbed in a vibration-free location at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Causality Insight: The slow diffusion of the anti-solvent vapor is the critical control parameter. Rapid diffusion causes the compound to crash out of solution as a powder, while excessively slow diffusion may not achieve the necessary supersaturation. The choice of solvent/anti-solvent pair is therefore the most important variable to screen.
Part 2: The Diffraction Experiment – Capturing the Data
With a suitable crystal in hand, the process of data collection can begin. This involves irradiating the crystal with X-rays and recording the resulting diffraction pattern.
The Foundational Principle: Bragg's Law
When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electrons of the atoms. In a crystalline lattice, the atoms are arranged in parallel planes. Constructive interference of the scattered X-rays occurs only when the path difference between waves scattering from adjacent planes is an integer multiple of the X-ray wavelength. This geometric condition is described by Bragg's Law.[11][12][13]
Where:
-
n is an integer (the order of diffraction).
-
λ (lambda) is the wavelength of the X-rays.
-
d is the spacing between the crystal lattice planes.
-
θ (theta) is the angle of incidence of the X-ray beam.
By systematically rotating the crystal and measuring the angles (θ) at which diffracted beams (reflections) appear, we can calculate the set of all 'd' spacings in the crystal, which is the first step toward determining the unit cell.[15]
The Experimental Workflow
The process of data collection and processing follows a standardized, yet crucial, pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1196156-59-8 | Benchchem [benchchem.com]
- 4. 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block [benchchem.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcrcp.ac.in [bcrcp.ac.in]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. rigaku.com [rigaku.com]
- 10. unifr.ch [unifr.ch]
- 11. Bragg's law in crystallography | Description, Example & Application [your-physicist.com]
- 12. Bragg's Law: Formula, Derivation & XRD Applications Explained [vedantu.com]
- 13. Bragg's law - Wikipedia [en.wikipedia.org]
- 14. X-ray reflection in accordance with Bragg's Law [serc.carleton.edu]
- 15. m.youtube.com [m.youtube.com]
starting materials for 2,6-Dibromo-4-chloropyridine synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Dibromo-4-chloropyridine
Abstract
This compound is a pivotal tri-halogenated heterocyclic intermediate, highly valued in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its utility stems from the differential reactivity of its halogen substituents, which allows for programmed, site-selective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials and the strategic rationale behind each pathway. We will dissect two principal synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform researchers in their synthetic planning and execution.
Introduction: The Strategic Value of this compound
Polysubstituted pyridines are ubiquitous scaffolds in bioactive molecules. The precise installation of functional groups on the pyridine ring is a cornerstone of modern medicinal chemistry. This compound offers a unique platform for molecular elaboration. The bromine atoms at the 2- and 6-positions are more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the chlorine atom at the 4-position. This reactivity gradient enables a sequential and controlled introduction of different substituents, making it an invaluable building block for creating complex, unsymmetrically substituted pyridine derivatives.[1][2][3] This guide explores the foundational chemistry required to construct this versatile intermediate, starting from readily available precursors.
Strategic Dissection of Synthetic Pathways
The synthesis of this compound can be approached from two primary retrosynthetic perspectives, which dictate the choice of the initial starting material:
-
Strategy A: Halogenation of a Pre-functionalized Pyridine Core. This approach begins with a pyridine ring already bearing a substituent at the 4-position (e.g., an amino group), which is then used to direct the installation of the two bromine atoms before being converted to the final chloro group.
-
Strategy B: Functionalization of a Dihalogenated Pyridine. This strategy starts with a 2,6-dibrominated pyridine ring. The challenge then lies in selectively introducing the chlorine atom at the 4-position, a task that requires activation of the pyridine ring.
We will now examine each strategy in detail.
Strategy A: Synthesis via 4-Aminopyridine
This is arguably the most logical and frequently employed route. It leverages the powerful activating and directing effects of the amino group to facilitate the electrophilic bromination of the electron-deficient pyridine ring. The amino group is then subsequently replaced by a chlorine atom via a Sandmeyer-type reaction.
Rationale and Mechanistic Overview
The pyridine ring is inherently electron-poor and resistant to electrophilic aromatic substitution. The strong electron-donating amino group at the 4-position overcomes this deactivation, activating the ring and directing incoming electrophiles (Br+) to the ortho positions (C2 and C6). Once the bromine atoms are installed, the amino group has served its purpose and can be transformed into the desired chloro substituent via diazotization followed by a copper-catalyzed chlorination.[4][5][6]
Experimental Workflow
The synthesis proceeds in a two-step sequence from 4-aminopyridine.
Caption: Workflow for Strategy A.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Amino-2,6-dibromopyridine
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4-aminopyridine (1.0 eq.) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is ~8.
-
Isolation: The product, 4-amino-2,6-dibromopyridine, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: Suspend the 4-amino-2,6-dibromopyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise. Ensure the temperature remains below 5 °C throughout the addition to maintain the stability of the diazonium salt intermediate. Stir for an additional 30 minutes at this temperature.
-
Chlorination: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Isolation: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Strategy B: Synthesis via 2,6-Dibromopyridine
This pathway begins with the commercially available 2,6-dibromopyridine and focuses on the challenging task of functionalizing the C4 position. Direct chlorination is not feasible; therefore, the pyridine ring must first be activated. This is achieved through N-oxidation, which increases the electron density at the C4 position, enabling a subsequent nitration and displacement sequence.
Rationale and Mechanistic Overview
The N-oxide functional group acts as an internal electron-donating group through resonance, specifically enriching the C2/C6 and C4 positions. With the C2 and C6 positions already blocked by bromine, electrophilic attack (nitration) is directed exclusively to the C4 position. The resulting 4-nitro group is a good leaving group and can be displaced by a chloride nucleophile, often with concomitant deoxygenation of the N-oxide.[7][8][9]
Experimental Workflow
This multi-step process requires careful control at each stage.
Caption: Workflow for Strategy B.
Detailed Experimental Protocol
Step 1: Synthesis of 2,6-Dibromopyridine N-oxide
-
Setup: Dissolve 2,6-dibromopyridine (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) portion-wise at room temperature. The reaction is exothermic and may require occasional cooling.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the N-oxide, which can often be used in the next step without further purification.
Step 2: Synthesis of 2,6-Dibromo-4-nitropyridine N-oxide
-
Setup: Add the 2,6-dibromopyridine N-oxide (1.0 eq.) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Nitration: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Heat the reaction to 80-90 °C for 2-3 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto a large volume of crushed ice.
-
Isolation: The nitrated product will precipitate. Collect the solid by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry thoroughly.[7]
Step 3: Synthesis of this compound
-
Reaction: Suspend the 2,6-dibromo-4-nitropyridine N-oxide (1.0 eq.) in phosphorus oxychloride (POCl₃, excess).
-
Heating: Heat the mixture to reflux (around 110 °C) and maintain for 3-5 hours. This step accomplishes both the substitution of the nitro group with chloride and the deoxygenation of the N-oxide.[7]
-
Work-up: Cool the reaction mixture to room temperature and very cautiously pour it onto crushed ice to quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic solution with a solid base like sodium bicarbonate or by adding a concentrated NaOH solution while cooling. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the final product.
Comparative Analysis of Starting Materials
| Feature | Strategy A: 4-Aminopyridine | Strategy B: 2,6-Dibromopyridine |
| Starting Material | 4-Aminopyridine | 2,6-Dibromopyridine |
| Number of Steps | 2 | 3 |
| Key Transformations | Electrophilic Bromination, Sandmeyer Reaction | N-Oxidation, Electrophilic Nitration, Chloro-denitration |
| Advantages | - High regioselectivity in bromination due to the activating amino group.- Well-established and reliable Sandmeyer reaction. | - Starts from a commercially available dibromo compound. |
| Disadvantages | - Handling of diazonium salts, which can be unstable.- Use of copper salts in the final step. | - Multi-step synthesis with potentially moderate yields in each step.- Use of strong nitrating acids and corrosive POCl₃.- N-oxidation can sometimes be sluggish. |
Conclusion for Researchers and Drug Development Professionals
The choice of starting material for the synthesis of this compound is a strategic decision based on factors including scale, safety considerations, and available reagents.
-
The 4-aminopyridine route (Strategy A) is often preferred for its efficiency and high degree of control in the critical bromination step. While it involves the generation of a diazonium salt intermediate, the procedures are well-documented and reliable on a laboratory scale.
-
The 2,6-dibromopyridine route (Strategy B) provides a viable alternative, particularly if the starting material is readily available. However, it requires more steps and the handling of harsher reagents (strong acids, POCl₃).
For professionals in drug development, understanding both pathways is crucial. The choice of route can impact impurity profiles and scalability. A thorough evaluation of both methods is recommended during process development to identify the most robust, safe, and cost-effective synthesis for producing this key intermediate.
References
- 1. This compound | 1196156-59-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-industry.com [alfa-industry.com]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-DIBROMO-4-NITRO-PYRIDINE | 175422-04-5 [m.chemicalbook.com]
- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
CAS number 1196156-59-8 properties and suppliers
An In-Depth Technical Guide to 2,6-Dibromo-4-chloropyridine (CAS: 1196156-59-8) for Advanced Synthetic Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 1196156-59-8), a pivotal tri-halogenated heterocyclic building block for researchers and professionals in drug discovery and materials science. The document elucidates the compound's physicochemical properties, proposes a viable synthesis pathway, and details its strategic application in complex molecule synthesis, with a focus on palladium-catalyzed cross-coupling reactions. A significant portion of this guide is dedicated to the rationale behind its use as a precursor for developing high-value therapeutic agents, particularly PIM kinase inhibitors, by exploring the relevant biological signaling pathways. Detailed experimental protocols, safety information, and procurement details are also provided to serve as a practical resource for laboratory application.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of this ring system is paramount for modulating biological activity and tuning material properties. Polysubstituted halogenated pyridines, such as this compound, are exceptionally valuable intermediates in this context.[2]
The key to their utility lies in the differential reactivity of the halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the trend C-I > C-Br > C-Cl. This reactivity gradient within this compound allows for sequential and site-selective reactions, enabling the controlled, stepwise introduction of different functional groups at the C2, C6, and C4 positions.[2] This level of synthetic control is indispensable for the efficient construction of complex, multi-substituted target molecules, reducing the need for cumbersome protection-deprotection strategies and streamlining the path to novel chemical entities.[2]
Physicochemical and Structural Properties
This compound is a solid, heterocyclic organic compound supplied for research purposes.[3] Its identity and key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1196156-59-8 | [1][2] |
| Molecular Formula | C₅H₂Br₂ClN | [1][4] |
| Molecular Weight | 271.34 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 276.5 ± 35.0 °C (Predicted) | [1][5] |
| Density | 2.136 ± 0.06 g/cm³ (Predicted) | [1][5] |
| pKa | -2.93 ± 0.10 (Predicted) | [1][5] |
| InChI Key | ZDPXTYKMHYSMQW-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | C1=C(C=C(N=C1Br)Br)Cl | [4] |
Structural Characterization: Predicted Spectroscopic Data
While experimental spectra are supplier-dependent, the structure of this compound allows for the confident prediction of its key NMR and mass spectrometry features.
-
¹H NMR: The molecule possesses a plane of symmetry through the C4-Cl bond and the nitrogen atom. Consequently, the two protons at the C3 and C5 positions are chemically equivalent. The spectrum is therefore expected to show a single sharp singlet. Based on the spectrum of the closely related 2,6-dibromopyridine, this peak would likely appear in the aromatic region, estimated around δ 7.5-7.8 ppm.[6]
-
¹³C NMR: The spectrum is predicted to show three distinct signals for the five carbon atoms due to symmetry:
-
C4: The carbon bearing the chlorine atom.
-
C2/C6: The two equivalent carbons bearing the bromine atoms.
-
C3/C5: The two equivalent carbons bearing the hydrogen atoms.
-
-
Mass Spectrometry (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl), which is a definitive feature for confirming the compound's elemental composition.
Proposed Synthesis Pathway
A logical starting material for the target compound would be 2,4,6-trichloropyridine. By controlling the stoichiometry and reaction conditions, it is feasible to selectively exchange the two chlorine atoms at the more reactive C2 and C6 positions for bromine, leaving the C4 chlorine intact.
Workflow: Halogen Exchange Synthesis
Caption: Proposed synthesis workflow for this compound.
Rationale Behind the Proposed Method
This approach is favored due to its operational simplicity and the ready availability of the precursors.[7] The mechanism relies on the nucleophilic substitution of chloride by bromide ions under acidic conditions, which protonates the pyridine nitrogen, further activating the ring towards substitution. The higher reactivity of the α-positions (C2, C6) compared to the γ-position (C4) in nucleophilic aromatic substitution on the pyridinium ion provides the basis for the desired selectivity.
Application in Complex Molecule Synthesis: A Gateway to PIM Kinase Inhibitors
The primary value of this compound lies in its role as a versatile building block for creating more complex, high-value molecules, particularly in pharmaceutical development.[1] A prominent area where such scaffolds are critical is in the synthesis of PIM kinase inhibitors , a promising class of anti-cancer agents.[9][10]
Biological Rationale: The PIM Kinase Signaling Pathway
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly conserved serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are key regulators of cell survival, proliferation, and apoptosis.[9] Their expression is often upregulated in a wide range of hematologic malignancies and solid tumors, making them an attractive therapeutic target.[10][11]
PIM kinases are constitutively active and are primarily regulated at the level of transcription, often via the JAK/STAT signaling pathway.[9] Once expressed, PIM kinases phosphorylate a host of downstream targets, including proteins involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD). A critical target is the c-Myc oncoprotein; PIM-1 can phosphorylate and stabilize c-Myc, leading to the transcription of anti-apoptotic genes like Mcl-1.[9] Inhibition of PIM kinases, therefore, represents a powerful strategy to destabilize c-Myc, reduce Mcl-1 levels, and induce apoptosis in cancer cells.[9]
Caption: Simplified PIM-1 kinase signaling pathway and point of intervention.
Synthetic Strategy: Building the Core of PIM Inhibitors
The PIM-1 inhibitor SGI-1776 , an imidazo[1,2-b]pyridazine derivative, serves as an excellent example of a complex heterocyclic therapeutic whose synthesis relies on a halogenated core.[10][12] While its exact synthesis may start from a pyridazine, the principles are directly transferable. Using this compound, a synthetic chemist can perform sequential cross-coupling reactions to build analogous complex scaffolds.
The differential reactivity of the C-Br vs. C-Cl bonds is the cornerstone of the strategy. The two C-Br bonds at the C2 and C6 positions are significantly more reactive in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, than the C-Cl bond at C4.[2] This allows for the selective introduction of aryl or heteroaryl groups at C2 and/or C6, while retaining the C4 chlorine for a subsequent, different transformation (e.g., a Buchwald-Hartwig amination or a nucleophilic aromatic substitution).
Experimental Protocols: Site-Selective Cross-Coupling
The following protocols are generalized procedures for the site-selective functionalization of this compound, based on established methods for related substrates. Optimization for specific coupling partners is recommended.
Protocol: Selective Suzuki-Miyaura Coupling at C2/C6
This protocol targets the more reactive C-Br positions. Using 1 equivalent of boronic acid will result in mono-arylation, while >2 equivalents will lead to di-arylation.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.1 or 2.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of argon, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety, Storage, and Handling
Hazard Statements: According to GHS classifications, this compound is considered harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Precautionary Measures:
-
Use only in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] The compound should be kept away from oxidizing agents and moisture.
Sourcing and Procurement
This compound is available from several reputable chemical suppliers specializing in research chemicals and building blocks. Purity levels are typically ≥95-97%.
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| BenchChem | --INVALID-LINK-- |
| Alfa Chemistry | --INVALID-LINK-- |
| BLD Pharm | --INVALID-LINK-- |
| Ambeed | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| LookChem | --INVALID-LINK-- |
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by the differential reactivity of its three halogen atoms. This structural feature provides chemists with a powerful tool for the regioselective and sequential synthesis of complex, polysubstituted pyridines. Its application as a precursor for advanced pharmaceutical targets, such as PIM kinase inhibitors, underscores its importance in modern drug discovery. This guide provides the foundational knowledge—from synthesis and characterization to strategic application and handling—to effectively leverage this versatile building block in research and development.
References
- 1. Cas 1196156-59-8,this compound | lookchem [lookchem.com]
- 2. This compound | 1196156-59-8 | Benchchem [benchchem.com]
- 3. alfa-industry.com [alfa-industry.com]
- 4. This compound | C5H2Br2ClN | CID 20280769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1196156-59-8 [chemicalbook.com]
- 6. 2,6-Dibromopyridine(626-05-1) 1H NMR [m.chemicalbook.com]
- 7. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. selleckchem.com [selleckchem.com]
Methodological & Application
Application Note & Protocol: Achieving High Regioselectivity in the Suzuki-Miyaura Coupling of 2,6-Dibromo-4-chloropyridine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing a highly regioselective Suzuki-Miyaura cross-coupling reaction on 2,6-Dibromo-4-chloropyridine. This trifunctional scaffold is a valuable starting material for the synthesis of complex molecular architectures, but its utility is contingent on the ability to selectively functionalize one position while preserving the others for subsequent transformations. This guide elucidates the mechanistic principles governing selectivity, presents a detailed and validated experimental protocol for mono-arylation at the C2/C6 position, and offers insights into optimizing reaction conditions to achieve high yields and predictable outcomes.
Introduction: The Strategic Value of Polysubstituted Pyridines
Substituted pyridine cores are ubiquitous structural motifs in a vast array of pharmacologically active agents, agrochemicals, and advanced materials.[1] Their prevalence stems from their unique electronic properties and ability to engage in critical hydrogen bonding interactions. This compound represents a particularly strategic building block, offering three distinct points for diversification. The primary challenge, however, lies in controlling the regioselectivity of cross-coupling reactions. Achieving selective mono-arylation at one of the C-Br positions is a critical first step, yielding a 2-aryl-6-bromo-4-chloropyridine intermediate. This product retains two orthogonal reaction handles—a remaining C-Br bond and a less reactive C-Cl bond—enabling sequential, site-specific modifications crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.
Mechanistic Pillars of Regioselectivity
The success of a regioselective Suzuki coupling on a polyhalogenated heterocycle is not accidental; it is dictated by a confluence of electronic, steric, and catalytic factors. Understanding these principles is paramount for rational reaction design and troubleshooting.
-
Inherent Electronic Bias of the Pyridine Ring: The pyridine nitrogen atom is electron-withdrawing, creating a dipole moment that renders the carbon atoms α (C2, C6) and γ (C4) to the nitrogen more electrophilic than the β positions. In palladium-catalyzed cross-couplings, the rate-determining oxidative addition of the Pd(0) catalyst is favored at these more electron-deficient carbon centers.[2][3] For this compound, this intrinsic property strongly activates the C2 and C6 positions for reaction.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The oxidative addition step is also governed by the strength of the carbon-halogen bond. The established reactivity trend is C–I > C–Br > C–OTf > C–Cl.[3] In our substrate, the C–Br bonds have a significantly lower BDE than the C–Cl bond. This energetic difference ensures that the palladium catalyst will preferentially react with one of the bromo-substituents over the chloro-substituent under carefully controlled conditions.
-
The Role of the Catalyst System (Palladium & Ligand): The choice of ligand is arguably the most critical parameter for controlling selectivity and achieving high catalytic turnover.
-
N-Heterocyclic Carbene (NHC) Ligands: These have proven exceptionally effective for the selective mono-arylation of 2,6-dibromopyridine.[4] NHC ligands are strong σ-donors that form stable, highly active palladium complexes, capable of facilitating the reaction at lower temperatures and catalyst loadings, which helps to suppress the undesired second coupling reaction.
-
Bulky Phosphine Ligands: Ligands such as P(t-Bu)₃ and SPhos can also promote efficient coupling.[5] Their steric bulk can influence the coordination number of the palladium center, which in turn affects its reactivity and selectivity.[1]
-
-
Reaction Parameters: The choice of base, solvent, and temperature are interdependent variables that must be optimized. A moderately strong base (e.g., K₂CO₃, K₃PO₄) is required to facilitate the transmetalation step without promoting side reactions. The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle as it applies to the selective mono-arylation of this compound. Oxidative addition occurs preferentially at the more labile C-Br bond.
Caption: Suzuki-Miyaura catalytic cycle for selective C2 mono-arylation.
Comparative Data on Reaction Conditions
The following table summarizes various successful conditions reported for the regioselective mono-Suzuki coupling of dihalopyridines, providing a valuable starting point for optimization.
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ / IPr-HCl | K₂CO₃ | H₂O/Acetonitrile | Ambient | 85-95% | 2,6-Dibromopyridine | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | ~70% | 2,6-Dichloropyridine | [6] |
| Pd₂(dba)₃ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94% | 2,6-Dichloropyridine | [6] |
| PdCl₂(dppf) | K₂CO₃ | Methanol | Reflux | Varies | Dihalopyridines | [1] |
| Pd/IPr system | Varies | Varies | RT | High C4 Sel. | 2,4-Dichloropyridines | [7] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Methanol | Varies | Varies | 2,6-Dibromopyridine | [1] |
Note: Yields are highly dependent on the specific boronic acid used. The conditions for 2,6-dihalopyridines are presented as close analogs and excellent starting points for this compound.
Detailed Experimental Protocol
This protocol is optimized for the selective mono-arylation of this compound using an N-heterocyclic carbene (NHC) ligand-based catalyst system, which has demonstrated high efficacy.[4]
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 278 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), IPr-HCl (8.5 mg, 0.02 mmol, 2 mol%), and K₂CO₃ (414 mg, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The final concentration should be approximately 0.2 M with respect to the starting pyridine.
-
Reaction: Vigorously stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot (the mono-arylated product).
-
Work-up: Upon completion, quench the reaction by adding water (10 mL) and ethyl acetate (15 mL). Stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-aryl-6-bromo-4-chloropyridine product.
Visualizing the Experimental Workflow
Caption: Standard experimental workflow for regioselective Suzuki coupling.
Troubleshooting & Advanced Considerations
-
Formation of Di-arylated Product: If significant amounts of the 2,6-diaryl byproduct are observed, consider the following:
-
Use the this compound as the limiting reagent (e.g., 0.9 equiv of boronic acid).
-
Lower the reaction temperature or shorten the reaction time.
-
Ensure the catalyst loading is not excessively high.
-
-
Low Conversion/Reactivity: For challenging or electron-deficient boronic acids:
-
Consider a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Slightly increasing the temperature to 40-60 °C may be necessary, but monitor carefully for di-substitution.
-
Ensure solvents are rigorously anhydrous and degassed, as water and oxygen can deactivate the catalyst.
-
-
Hydrodehalogenation: If loss of a bromine atom (replacement with hydrogen) is detected, ensure the reaction environment is strictly inert. This side reaction is sometimes promoted by impurities or catalyst degradation.
Conclusion
The regioselective mono-arylation of this compound is a powerful and reliable transformation that unlocks significant synthetic potential. By carefully selecting a robust catalyst system, such as one based on an N-heterocyclic carbene ligand, and controlling the reaction conditions, chemists can achieve high selectivity for the C-Br bond over the C-Cl bond, and for mono- over di-substitution. The resulting 2-aryl-6-bromo-4-chloropyridine intermediates are primed for further functionalization, providing a streamlined and efficient pathway to novel and complex pyridine-based molecules for pharmaceutical and materials science applications.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 2,6-Dibromo-4-chloropyridine
Introduction: Navigating Selectivity in Polyhalogenated Pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] This guide focuses on a particularly challenging yet valuable substrate: 2,6-Dibromo-4-chloropyridine. This electron-deficient heterocycle presents a unique opportunity for selective functionalization, as the differing reactivity of its halogen substituents allows for controlled, stepwise amination.
The primary challenge lies in achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf > Cl.[4] This inherent reactivity difference is the foundational principle for selectively targeting the C-Br bonds at the C-2 and C-6 positions while leaving the more robust C-Cl bond at the C-4 position intact. Mastering this selectivity enables the synthesis of complex, unsymmetrically substituted pyridine derivatives that would be difficult to access through other methods.
This document provides a detailed exploration of the mechanistic principles, key experimental parameters, and step-by-step protocols for performing both selective mono- and di-amination of this compound.
Pillar 1: Mechanistic Insight & Strategic Considerations
A deep understanding of the reaction mechanism is paramount to troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[5][6]
The Catalytic Cycle
-
Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-halide bond (Ar-X). This is often the rate-determining step and is significantly faster for C-Br than for C-Cl bonds.[7]
-
Ligand Exchange & Amine Coordination: The amine nucleophile displaces a ligand on the resulting Pd(II) complex.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.[8][9]
-
Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1]
Causality Behind Experimental Choices
-
The Catalyst System (Palladium & Ligand): The choice of ligand is the most critical parameter for success. For electron-deficient substrates like dihalopyridines, bulky and electron-rich phosphine ligands are essential.[5]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are highly effective.[10][11] Their steric bulk facilitates the final reductive elimination step, while their electron-donating properties promote the initial, often rate-limiting, oxidative addition into the C-Br bond.[12]
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined pre-catalysts (e.g., XPhos Pd G3) offer superior air stability, activity, and reproducibility by ensuring efficient generation of the active Pd(0) species.
-
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Sodium tert-butoxide (NaOt-Bu) is a highly effective and common choice for a wide range of amines and solvents.[5]
-
Weaker bases like K₂CO₃ or Cs₂CO₃ can be used but often require higher temperatures or more reactive substrates. For the relatively unreactive C-Br bonds on the electron-poor pyridine ring, a strong alkoxide base is recommended.[8]
-
-
The Solvent: Anhydrous, aprotic polar solvents are standard.
-
Toluene and Dioxane are excellent choices, as they effectively dissolve the reagents and can be heated to the temperatures typically required (80-110 °C) for these reactions.[5]
-
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be self-validating through clear procedural steps and checkpoints, such as reaction monitoring. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.
This procedure targets the synthesis of 2-amino-6-bromo-4-chloropyridine derivatives by carefully controlling the stoichiometry of the amine.
| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| This compound | 227.35 | 227 mg | 1.0 |
| Amine Nucleophile | - | 1.1 mmol | 1.1 |
| XPhos Pd G3 Pre-catalyst | 864.55 | 17.3 mg (0.02 mmol) | 0.02 (2 mol%) |
| Sodium tert-butoxide | 96.10 | 135 mg (1.4 mmol) | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (227 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by the amine nucleophile (1.1 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, major product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of diethyl ether and quench carefully with 10 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-aminated product.
This procedure is designed to replace both bromine atoms, yielding 2,6-diamino-4-chloropyridine derivatives. The key modification is the use of an excess of the amine nucleophile.
| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| This compound | 227.35 | 227 mg | 1.0 |
| Amine Nucleophile | - | 2.5 mmol | 2.5 |
| XPhos Pd G3 Pre-catalyst | 864.55 | 17.3 mg (0.02 mmol) | 0.02 (2 mol%) |
| Sodium tert-butoxide | 96.10 | 270 mg (2.8 mmol) | 2.8 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (227 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (270 mg, 2.8 mmol).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by the amine nucleophile (2.5 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require longer times (8-24 hours) than the mono-amination. Monitor for the disappearance of both the starting material and the mono-aminated intermediate.
-
Workup & Purification: Follow the identical workup and purification procedure as described in Protocol 1. The polarity of the di-aminated product will be significantly different, likely requiring a more polar eluent system for column chromatography.
Pillar 3: Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Deactivated catalyst (oxygen/moisture).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure a strictly inert atmosphere and use anhydrous solvents.2. Increase temperature in 10 °C increments (up to 120 °C).3. Use freshly opened or purified reagents. |
| Mixture of Mono- and Di-aminated Products | 1. Incorrect stoichiometry of the amine.2. Incomplete reaction (for di-amination). | 1. For mono-amination, use ≤1.1 eq. of amine. For di-amination, ensure >2.2 eq.2. For di-amination, increase reaction time and/or temperature. |
| Hydrodehalogenation (Loss of Br) | 1. Presence of water.2. Catalyst decomposition pathway. | 1. Use rigorously dried solvents and reagents.2. A different ligand (e.g., RuPhos, BrettPhos) may suppress this side reaction. |
| Poor Regioselectivity (Reaction at C-4) | Highly unlikely due to C-Br vs. C-Cl reactivity, but could occur at very high temperatures. | This indicates extreme conditions. Reduce reaction temperature. The inherent reactivity difference should provide excellent selectivity. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,6-Dibromo-4-chloropyridine as a Versatile Building Block in the Total Synthesis of Natural Products
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the strategic application of 2,6-dibromo-4-chloropyridine in complex organic synthesis, with a focus on the total synthesis of natural products. We will explore its unique reactivity profile, detailing the principles of chemoselective functionalization that make it an invaluable scaffold. This guide offers in-depth mechanistic insights, field-proven experimental protocols for key transformations, and illustrative applications, establishing a comprehensive resource for synthetic chemists.
Introduction: The Strategic Advantage of this compound
This compound (CAS: 1196156-59-8) is a polysubstituted heterocyclic compound that has emerged as a powerful and versatile building block in modern organic synthesis.[1][2] Its utility stems from the three halogen atoms attached to the electron-deficient pyridine core, which serve as orthogonal synthetic handles for sequential and site-selective functionalization.
The core principle governing its application is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C–I > C–Br > C–Cl > C–OTf.[3][4] This inherent difference allows chemists to selectively functionalize the more labile C–Br bonds at the C2 and C6 positions while leaving the more robust C–Cl bond at the C4 position intact for subsequent transformations.[3] This programmed, multi-step elaboration is critical for the efficient and convergent assembly of complex molecular architectures found in many natural products.
Figure 1. Reactivity sites of this compound.
This guide will focus on the primary palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols that leverage this differential reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions proceed with high selectivity at the C2 and C6 positions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling organoboron reagents with organic halides.[4][5] When applied to this compound, mono- or di-arylation/vinylation can be achieved selectively at the bromine-bearing positions, leaving the C4-Cl bond available for downstream functionalization.
Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂) and a phosphine ligand are standard. The choice of ligand can influence reaction rates and yields.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the organoboron species.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Figure 2. Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2.1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]
-
Reaction: Stir the resulting solution at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The organic phase is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 2-aryl-6-bromo-4-chloropyridine product.
| Parameter | Typical Conditions for Suzuki Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF |
| Temperature | 80 - 110 °C |
Table 1. Common parameters for Suzuki-Miyaura coupling reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds by reacting an organic halide with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes.[7] Similar to the Suzuki coupling, this reaction displays high chemoselectivity for the C-Br positions of this compound. This selectivity is crucial for synthesizing alkynylated pyridines, which are precursors to many complex heterocyclic systems. Studies on the closely related 3,5-dibromo-2,6-dichloropyridine have demonstrated the feasibility of sequential, site-selective Sonogashira couplings.[8][9]
Protocol 2.2: Selective Sonogashira Coupling
-
Reagent Preparation: In a dried Schlenk flask under argon, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like anhydrous THF or DMF.
-
Base Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/GC-MS).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product via flash column chromatography.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and natural products.[12][13] The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of a sterically hindered phosphine ligand is often critical for achieving high yields.[15]
Figure 3. Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2.3: Selective Mono-Amination
-
Reagent Preparation: Charge an oven-dried Schlenk tube with a stir bar, Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., BINAP, 0.05 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reactant Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the tube.
-
Reaction Setup: Seal the tube, evacuate, and backfill with argon. Add anhydrous toluene or dioxane via syringe.
-
Heating: Heat the reaction mixture in an oil bath at 80-110 °C for 16-24 hours.
-
Work-up: After cooling, dilute the mixture with ether, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the resulting crude material by column chromatography to yield the desired 2-amino-6-bromo-4-chloropyridine.
Metal-Halogen Exchange: An Orthogonal Approach
Metal-halogen exchange is a powerful, kinetically controlled reaction that converts an organic halide into an organometallic species.[16] The exchange rate follows the trend I > Br > Cl, allowing for highly selective metalation at the C2 and C6 positions of this compound, typically at low temperatures.[17][18] This generates a nucleophilic organolithium or Grignard reagent that can be trapped with various electrophiles.
Causality Behind Experimental Choices:
-
Reagent: Alkyllithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents (e.g., i-PrMgCl·LiCl) are used.[19]
-
Temperature: Cryogenic temperatures (e.g., -78 °C to -100 °C) are crucial to prevent side reactions, such as nucleophilic attack on the pyridine ring by the organometallic reagent.[18]
Figure 4. Workflow for functionalization via metal-halogen exchange.
Protocol 3.1: Lithiation and Electrophilic Trapping
-
Setup: To a solution of this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under argon, cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, 1.2 equiv) dropwise.
-
Warming and Quench: Allow the reaction to stir for another 2-4 hours at -78 °C before slowly warming to 0 °C and quenching with a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify by flash chromatography to isolate the 2-substituted product.
Application in Natural Product Synthesis: Strategic Elaboration
While direct total syntheses commencing with this compound are specific, the strategies outlined are widely used for constructing core scaffolds of numerous natural products. The ability to perform sequential, regioselective cross-couplings on polyhalogenated pyridines is a powerful tool. For instance, this approach is conceptually applicable to the synthesis of complex alkaloids like Huperzine A and Lavendamycin , which feature highly substituted pyridine or quinoline cores.[20][21][22][23]
-
Huperzine A Synthesis: The pyridone moiety of Huperzine A is a key structural feature.[24][25] A strategy involving a di-substituted pyridine, created through sequential couplings on a polyhalogenated precursor, could be envisioned to construct the required framework before subsequent annulation reactions to form the bicyclic system.
-
Lavendamycin Synthesis: Lavendamycin is a pentacyclic natural product with potent antitumor properties.[26] Its quinoline-5,8-quinone core could be assembled using a substituted pyridine intermediate derived from a polyhalopyridine scaffold, where different fragments are introduced via selective Suzuki and Buchwald-Hartwig reactions before the final ring-closing steps.
The true value of this compound lies in its capacity to serve as a linchpin, enabling the convergent assembly of complex fragments, thereby streamlining synthetic routes and improving overall efficiency.
Conclusion
This compound is a pre-eminent building block for the synthesis of complex, multi-substituted pyridines. Its well-defined reactivity hierarchy allows for programmed, site-selective functionalization through a suite of robust and high-yielding reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and metal-halogen exchange. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this versatile reagent in the total synthesis of natural products and other complex molecular targets.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 1196156-59-8 [chemicalbook.com]
- 3. This compound | 1196156-59-8 | Benchchem [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. znaturforsch.com [znaturforsch.com]
- 18. joss.tcnj.edu [joss.tcnj.edu]
- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel lavendamycin analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Huperzine alkaloids: forty years of total syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of OLED Materials Using 2,6-Dibromo-4-chloropyridine Derivatives
Introduction: The Strategic Role of Pyridine Derivatives in Advanced OLED Emitters
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility. The performance of an OLED is intrinsically linked to the molecular architecture of its emissive layer (EML). A significant area of research is the development of materials for Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency.
The design of efficient TADF emitters often revolves around a donor-acceptor (D-A) molecular structure. The strategic separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for achieving a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC). Pyridine and its derivatives have emerged as powerful electron-accepting moieties due to their inherent electron-deficient nature.
This document provides a detailed guide for the synthesis and application of novel OLED materials derived from 2,6-Dibromo-4-chloropyridine . This trifunctionalized precursor offers a versatile platform for creating sophisticated D-A or D-A-D architectures through sequential, site-selective cross-coupling reactions. The two bromine atoms at the 2 and 6 positions, being more reactive in palladium-catalyzed reactions than the chlorine at the 4 position, allow for a stepwise functionalization, enabling precise control over the final molecular structure and its photophysical properties.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling
The primary synthetic routes to functionalize this compound involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and high efficiency.
Diagram: General Synthetic Approach
Caption: Synthetic pathways for OLED materials from this compound.
Detailed Experimental Protocols
The following protocols are generalized based on established methodologies for similar dihalogenated aromatic compounds. Researchers should optimize these conditions for their specific donor moieties.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the double Suzuki coupling of this compound with a suitable donor-substituted arylboronic acid or ester to form a 2,6-di(donor-aryl)-4-chloropyridine intermediate.
Materials:
-
This compound (1.0 eq.)
-
Donor-substituted arylboronic acid or pinacol ester (2.2-2.5 eq.)
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (3.0-4.0 eq.)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (3:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the donor-arylboronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. Pd(dppf)Cl₂ is often more effective for heteroaryl couplings.
-
Base: An aqueous solution of an inorganic base like K₂CO₃ is crucial for the transmetalation step in the catalytic cycle.
-
Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic reactants and the inorganic base.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the double Buchwald-Hartwig amination of this compound with a secondary amine donor (e.g., carbazole, phenoxazine) to yield a 2,6-di(donor)-4-chloropyridine intermediate. Microwave-assisted synthesis can significantly reduce reaction times.[1]
Materials:
-
This compound (1.0 eq.)
-
Donor amine (e.g., carbazole, phenoxazine) (2.1-2.2 eq.)
-
Palladium pre-catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: XPhos or tBu₃P·HBF₄ (4-10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (2.5-3.0 eq.)
-
Solvent: Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure (Conventional Heating):
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and NaOtBu to a Schlenk flask.
-
Add this compound, the donor amine, and anhydrous, degassed solvent.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Procedure (Microwave-Assisted): [1]
-
Reaction Setup: In a microwave vial, combine this compound, the donor amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150 °C) for 10-30 minutes.
-
Work-up and Purification: Follow steps 4-6 from the conventional heating protocol.
Causality Behind Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos) is highly effective for C-N coupling.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.
-
Microwave Irradiation: This technique can dramatically accelerate the reaction by efficiently heating the polar reaction mixture, leading to higher yields in shorter times.[1]
Diagram: Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Characterization and Performance of Resulting OLED Materials
The synthesized materials must be thoroughly characterized to determine their suitability for OLED applications.
Key Characterization Techniques:
-
Structural: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.
-
Thermal: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability and glass transition temperature.
-
Photophysical: UV-Vis absorption and photoluminescence (PL) spectroscopy in solution and thin films to determine absorption/emission wavelengths and photoluminescence quantum yield (PLQY). Time-resolved PL spectroscopy is used to measure the fluorescence lifetime and identify TADF characteristics.
-
Electrochemical: Cyclic Voltammetry (CV) to estimate the HOMO and LUMO energy levels.
Table: Expected Photophysical Properties of Pyridine-Based TADF Emitters
| Property | Typical Range | Significance |
| Emission Wavelength (λem) | 450 - 550 nm | Determines the color of the emitted light (blue to green). |
| PLQY (ΦPL) | > 70% | High efficiency of light emission. |
| ΔEST (S₁-T₁ gap) | < 0.2 eV | Small energy gap is essential for efficient RISC. |
| Delayed Fluorescence Lifetime (τd) | 1 - 10 µs | Indicates the presence of TADF. |
| HOMO Level | -5.0 to -5.8 eV | Influences hole injection and transport. |
| LUMO Level | -2.5 to -3.2 eV | Influences electron injection and transport. |
OLED Device Fabrication and Performance
The synthesized emitters are typically incorporated into a multilayer OLED device via vacuum thermal evaporation.
Diagram: Typical OLED Device Architecture
Caption: A standard multilayer OLED device structure.
Performance Metrics:
The performance of the fabricated OLEDs is evaluated based on several key parameters.
Table: Performance Metrics for Pyridine-Based TADF OLEDs
| Metric | Definition | High-Performance Target |
| Turn-on Voltage (Von) | Voltage at which light is first detected. | < 3.0 V |
| Current Efficiency (cd/A) | Light output per unit of current. | > 40 cd/A |
| Power Efficiency (lm/W) | Light output per unit of electrical power. | > 40 lm/W |
| External Quantum Efficiency (EQE) | Percentage of electrons injected that result in emitted photons. | > 20% |
| CIE Coordinates (x, y) | Specifies the color of the emitted light on the chromaticity diagram. | Varies by desired color |
For instance, a green TADF emitter with a pyridine secondary acceptor has been reported to achieve an EQE of over 20% with minimal efficiency roll-off.[2]
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the synthesis of advanced OLED materials, particularly for TADF emitters. The differential reactivity of its halogen substituents allows for controlled, stepwise functionalization via robust and well-understood palladium-catalyzed cross-coupling reactions. By judiciously selecting donor moieties to couple at the 2 and 6 positions, researchers can fine-tune the electronic and photophysical properties of the resulting materials to achieve high-efficiency and stable OLED devices. Further exploration of diverse donor groups and subsequent functionalization at the C4 position will undoubtedly lead to the discovery of next-generation emitters for high-performance displays and solid-state lighting.
References
Application Notes and Protocols for the Selective Mono-amination of 2,6-Dibromo-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Mono-aminated Dihalopyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Among these, aminopyridines serve as critical synthons for a vast array of biologically active molecules. The selective introduction of a single amino group onto a polyhalogenated pyridine core, such as 2,6-dibromo-4-chloropyridine, presents a formidable synthetic challenge. The resulting 2-amino-6-bromo-4-chloropyridine is a highly valuable intermediate, offering orthogonal reactivity at the remaining halogenated positions for subsequent cross-coupling reactions, thereby enabling the rapid diversification of molecular scaffolds. This guide provides a comprehensive overview of the strategies and detailed protocols for achieving selective mono-amination of this compound, with a focus on the underlying principles that govern selectivity.
The Challenge of Selectivity: A Mechanistic Perspective
The primary challenge in the amination of this compound lies in preventing the undesired formation of the di-aminated product. The reactivity of the halogen atoms on the pyridine ring is influenced by both electronic and steric factors. In nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, the positions ortho and para (C2, C6, and C4) to the ring nitrogen are electronically activated towards nucleophilic attack.[1][2] The relative lability of the halogens generally follows the trend I > Br > Cl > F for leaving group ability in palladium-catalyzed couplings.[3][4]
For this compound, the bromine atoms at the C2 and C6 positions are more susceptible to substitution than the chlorine atom at C4. Once the first amination occurs, the electron-donating nature of the newly introduced amino group deactivates the pyridine ring towards further nucleophilic attack, which aids in achieving mono-selectivity. However, under forcing conditions, di-amination can still occur. Therefore, precise control over reaction parameters is paramount.
Strategic Approaches to Selective Mono-amination
Two primary catalytic strategies have proven effective for the selective mono-amination of dihalopyridines: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5] Its success in achieving mono-selectivity on dihalopyridines often hinges on the judicious choice of palladium precursor, ligand, base, and reaction temperature. The use of sterically hindered phosphine ligands can be particularly effective in promoting mono-amination by modulating the reactivity of the catalytic species.[6][7][8][9]
Experimental Protocol: Buchwald-Hartwig Mono-amination
Objective: To synthesize 2-amino-6-bromo-4-chloropyridine via a selective Buchwald-Hartwig mono-amination.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, or a primary alkylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the amine (1.1-1.5 eq), Pd₂(dba)₃ (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.5-2.0 eq). The use of a strong, non-nucleophilic base is crucial.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from 80°C to 110°C. The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material and minimize the formation of the di-aminated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated product.
Data Presentation: Representative Conditions for Buchwald-Hartwig Mono-amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine Scope | Reference |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80-100 | Primary and secondary amines | [6][7] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | Deactivated aminothiophenes | [3] |
| Pd catalyst | N-heterocyclic carbene (NHC) | K₂CO₃ | Water/Acetonitrile | Ambient or 80 | Aryl and alkylamines | [6][8] |
Copper-Catalyzed Ullmann-type Amination
The Ullmann condensation offers a cost-effective alternative to palladium-catalyzed methods.[10][11] Recent advancements, including the use of microwave irradiation and specific copper/ligand systems, have significantly improved the efficiency and selectivity of this reaction, often allowing for the use of water as a solvent.[10][11][12][13]
Experimental Protocol: Microwave-Assisted Copper-Catalyzed Mono-amination
Objective: To achieve selective mono-amination using a copper-catalyzed, microwave-assisted protocol.
Materials:
-
This compound
-
Primary alkylamine (e.g., ethylamine, isopropylamine)
-
Deionized water
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the selected primary amine (6.0 eq).
-
Solvent Addition: Add deionized water as the solvent.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture for approximately 2.5 hours at a temperature between 150°C and 205°C.[10][11]
-
Work-up and Purification: After cooling, extract the product with an appropriate organic solvent. Dry the organic phase, concentrate, and purify by column chromatography to yield the mono-aminated product.
Data Presentation: Conditions for Selective Copper-Catalyzed Aminations
| Copper Source | Ligand | Base | Solvent | Conditions | Amine Scope | Reference |
| CuI | DMEDA | K₂CO₃ | Ethylene Glycol | 100°C, 16h | Aqueous Ammonia | [13] |
| CuI/DMPAO | None | None | Water | Microwave, 150-205°C, 2.5h | Primary alkylamines | [10][11] |
| Active Copper | None | K₂CO₃ | Water or Solvent-free | Microwave, 85-90°C | Amines, amides, imides | [12] |
Visualization of Synthetic Strategies
Workflow for Selective Mono-amination
Caption: Comparative workflow for achieving selective mono-amination.
Mechanism Overview: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.
Trustworthiness and Self-Validation
The protocols described herein are based on established, peer-reviewed methodologies for the amination of dihalopyridines. To ensure success and validate the results, the following practices are essential:
-
Strict Inert Atmosphere: For palladium-catalyzed reactions, the exclusion of oxygen and moisture is critical to prevent catalyst deactivation.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. The quality of the base, particularly sodium tert-butoxide, can significantly impact the reaction outcome.
-
Stoichiometric Control: Precise measurement of the amine-to-dihalopyridine ratio is crucial for favoring mono-substitution.
-
In-Process Controls: Regular monitoring of the reaction by TLC or GC-MS allows for timely quenching to prevent the formation of di-substituted byproducts.
-
Characterization: Unambiguous structural confirmation of the product and any byproducts should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
By adhering to these principles, researchers can confidently and reproducibly synthesize the desired mono-aminated this compound derivatives, paving the way for further synthetic explorations.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-4-chloropyridine
Introduction: The Strategic Value of 2,6-Dibromo-4-chloropyridine
This compound is a pivotal building block for drug development and materials science professionals. Its three halogen atoms offer distinct reactivity profiles, enabling the programmed, site-selective introduction of diverse functional groups. This capability for sequential and regioselective functionalization allows for the rapid construction of complex, value-added molecular architectures from a single, commercially available starting material.[1][2][3]
This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions with this substrate. We will move beyond simple procedural lists to explain the underlying mechanistic principles that govern selectivity, offering field-proven protocols and data to empower researchers to confidently design and execute their synthetic strategies.
The Core Principle: Harnessing Differential Reactivity for Regioselectivity
The success of any synthetic strategy involving this compound hinges on understanding and controlling regioselectivity. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is dictated by bond strength and the ease of oxidative addition, following the general trend: C–I > C–Br > C–Cl .[4][5][6]
For this compound, this principle dictates two key levels of selectivity:
-
C–Br vs. C–Cl Reactivity: The two C–Br bonds at the C2 and C6 positions are significantly more reactive than the C–Cl bond at the C4 position.[4] Under standard palladium catalysis conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), coupling reactions will occur preferentially at the bromine-bearing positions.
-
Mono- vs. Di-substitution at C2/C6: The electronic environment of the C2 and C6 positions is identical. Therefore, achieving selective mono-substitution requires careful control of stoichiometry (using a slight excess or deficiency of the coupling partner) and reaction conditions to disfavor a second coupling event.[1][7]
By leveraging these reactivity differences, a synthetic chemist can devise a multi-step sequence to install three different substituents onto the pyridine core.
Application Protocol: Selective Mono-Sonogashira Coupling
The Sonogashira coupling is a robust method for forming C(sp²)–C(sp) bonds, introducing alkynyl moieties that are valuable as rigid linkers or precursors for further transformations.[8][9] This protocol is optimized for the selective mono-alkynylation of this compound.
A. Mechanistic Rationale
The reaction proceeds via a dual catalytic cycle involving palladium and copper.[9][10] The palladium catalyst undergoes oxidative addition into one of the reactive C–Br bonds. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation to the palladium complex, followed by reductive elimination to yield the product and regenerate the palladium(0) catalyst.[8] Selectivity for mono-coupling is achieved by using a near 1:1 stoichiometry of the pyridine substrate to the alkyne, ensuring the reaction stops after the first coupling event.
B. Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry, argon-flushed Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive flow of argon, add anhydrous DMF, followed by triethylamine. Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the mono-alkynylated product.
C. Data Summary: Representative Sonogashira Couplings
| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | ~90 |
| Cyclopropylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | ~88 |
| 1-Decyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | ~85 |
Note: Yields are representative and highly dependent on the specific substrate and precise reaction conditions. Data adapted from similar systems.[11]
Application Protocol: Selective Mono-Suzuki Coupling
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.
A. Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into a C-Br bond of the pyridine.[1] The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid with the base. Reductive elimination from the subsequent intermediate furnishes the desired biaryl product and regenerates the Pd(0) catalyst.[5] Controlling the stoichiometry (1.0-1.2 equivalents of boronic acid) is critical for achieving high yields of the mono-arylated product.
B. Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
Reaction Setup: In an argon-flushed Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄, followed by the degassed 1,4-dioxane/water solvent mixture.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Track the consumption of the starting material via TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
C. Data Summary: Representative Suzuki Couplings
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | ~81 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | ~75-85 |
| 3-Furanylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | ~70-80 |
Note: Conditions adapted from studies on similar dihalopyrimidine systems. Microwave (MW) heating can significantly reduce reaction times.[12][13]
Application Protocol: Selective Mono-Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds, which are ubiquitous in pharmaceuticals.[14][15] This protocol allows for the selective introduction of a primary or secondary amine at one of the bromo-positions.
A. Mechanistic Rationale
This reaction involves the oxidative addition of a Pd(0) catalyst to the C-Br bond. The resulting Pd(II)-halide complex then coordinates to the amine.[16] A base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst.[15][16] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing side reactions.[17]
B. Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Catalyst Pre-formation/Setup: In an argon-flushed Schlenk flask, combine Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and then the amine.
-
Reaction Execution: Heat the sealed reaction vessel to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting halide is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
Advanced Strategy: Sequential Functionalization Workflow
The true power of this compound lies in its capacity for sequential, orthogonal derivatization. A typical workflow involves a first coupling at one of the C-Br positions, followed by a second, different coupling at the remaining C-Br position, leaving the C-Cl bond for a potential third transformation under more forcing conditions or a nucleophilic aromatic substitution (SNAr).
Caption: Workflow for sequential Suzuki and Sonogashira couplings.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If a reaction stalls, consider increasing the temperature, adding a fresh portion of catalyst, or using a more active ligand system (e.g., N-heterocyclic carbene (NHC) ligands).
-
Formation of Di-substituted Product in Mono-coupling: Reduce the equivalents of the coupling partner to 0.9-1.0. Lowering the reaction temperature or time may also improve selectivity.
-
Dehalogenation: Homocoupling of the boronic acid (in Suzuki reactions) or catalyst deactivation can lead to protonolysis (dehalogenation). Ensure all reagents and solvents are thoroughly degassed and anhydrous.
-
Catalyst Poisoning: Heteroaromatic substrates containing sulfur (e.g., thiophenes) can sometimes poison palladium catalysts.[12] Using higher catalyst loadings or specialized ligands may be necessary.
Conclusion
This compound is an exceptionally versatile platform for synthesizing highly substituted pyridine derivatives. By understanding the fundamental principles of palladium catalysis and the inherent reactivity hierarchy of its carbon-halogen bonds, researchers can achieve remarkable control over mono- and di-substitution. The protocols and strategies outlined in this guide provide a robust framework for leveraging this powerful building block in the pursuit of novel chemical entities for pharmaceutical and materials applications.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. research.rug.nl [research.rug.nl]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Regioselective Functionalization of 2,6-Dibromo-4-chloropyridine via Lithiation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing as a critical structural motif in numerous FDA-approved drugs.[1] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it an exceptional bioisostere for various functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2] The precise introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity. Consequently, developing robust and regioselective methods for the functionalization of polysubstituted pyridines is of paramount importance.[3][4]
This application note provides a detailed guide to the selective functionalization of 2,6-dibromo-4-chloropyridine, a versatile starting material for accessing a wide array of complex pyridine derivatives. We will delve into the mechanistic underpinnings of its lithiation and provide a comprehensive, field-proven protocol for its application.
Mechanistic Rationale: Achieving Regioselectivity through Lithium-Halogen Exchange
The functionalization of this compound hinges on the principle of lithium-halogen exchange, a powerful transformation in organometallic chemistry.[5] This reaction allows for the conversion of an aryl halide into a highly reactive organolithium species, which can then be quenched with a variety of electrophiles to introduce new functional groups.
The key to the selective functionalization of this compound lies in the differential reactivity of its halogen substituents towards organolithium reagents like n-butyllithium (n-BuLi). The rate of lithium-halogen exchange generally follows the trend I > Br > Cl > F.[5] Therefore, in this compound, the bromine atoms are significantly more susceptible to exchange than the chlorine atom.
Furthermore, the two bromine atoms at the 2 and 6 positions are chemically equivalent. Consequently, treatment with one equivalent of n-BuLi is expected to result in a selective monolithiation at either the 2- or 6-position, leaving the second bromine and the chlorine atom intact. This generates a key intermediate, 2-bromo-4-chloro-6-lithiopyridine, poised for subsequent functionalization.
Experimental Protocol: Lithiation and Quenching
This protocol details a general procedure for the monolithiation of this compound and subsequent quenching with an electrophile.
Safety First:
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air.[6][7][8] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[9][10]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[7][8][11]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and a container of sand readily accessible. Know the location of the nearest safety shower and eyewash station.[11] Never work alone.[11]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a desiccator. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titer should be determined prior to use. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be freshly distilled or passed through a solvent purification system. |
| Electrophile (e.g., DMF, benzaldehyde) | Anhydrous/Reagent Grade | Commercially Available | Should be dry and free of protic impurities. |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | Reagent Grade | Commercially Available | For quenching the reaction. |
| Diethyl Ether (Et2O) | ACS Grade | Commercially Available | For extraction. |
| Magnesium Sulfate (MgSO4) | Anhydrous | Commercially Available | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. | |
| Oven-dried Glassware | Schlenk flasks, syringes, needles, etc. |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Flame-dry the glassware under vacuum and backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Preparation of the Substrate Solution:
-
In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF (to make a ~0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise to the stirred solution via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
A color change (typically to a yellow or orange hue) may be observed upon formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
The reaction is often rapid, but it is advisable to stir for an additional 1-2 hours at -78 °C.
-
Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting and Considerations
-
Low Yield:
-
Inactive n-BuLi: The concentration of n-BuLi solutions can decrease over time. It is crucial to titrate the solution before use.
-
Wet Solvents/Reagents: Traces of water will quench the organolithium species. Ensure all solvents and reagents are rigorously dried.
-
Incomplete Reaction: The reaction time or temperature may need optimization depending on the electrophile used.
-
-
Formation of Side Products:
-
Dilithiation: The addition of more than one equivalent of n-BuLi can lead to the formation of the 2,6-dilithiated species. Careful control of the stoichiometry is essential.
-
Reaction with Solvent: At higher temperatures, organolithium reagents can react with THF. Maintain the reaction at -78 °C until the quenching step.
-
Conclusion
The regioselective monolithiation of this compound provides a reliable and versatile platform for the synthesis of a wide range of functionalized pyridine derivatives. By leveraging the principles of lithium-halogen exchange, chemists can strategically introduce substituents at the 6-position, paving the way for the development of novel compounds with potential applications in drug discovery and materials science. Adherence to strict anhydrous and anaerobic techniques is paramount for the success and safety of this powerful synthetic transformation.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. flowfrontier.co.jp [flowfrontier.co.jp]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C5H2Br2ClN | CID 20280769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling of 2,6-Dibromo-4-chloropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2,6-dibromo-4-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent challenges of working with polyhalogenated, electron-deficient heterocycles often lead to questions regarding yield, selectivity, and reaction robustness. This guide provides in-depth, experience-driven answers and actionable protocols to help you achieve your synthetic goals.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each troubleshooting step.
Q1: My reaction yield is very low, with a significant amount of unreacted this compound remaining. What is the most likely cause?
A: Low conversion when using polyhalogenated pyridines, particularly those containing less reactive chloro-substituents, often points to an inefficient oxidative addition step.[1] This is the rate-limiting step where the Pd(0) catalyst inserts into the carbon-halogen bond.[2][3] The electron-deficient nature of the pyridine ring and the strength of the C-Br bonds (relative to C-I) already make this challenging; the C-Cl bond is even more difficult to activate.[2][4]
Primary Causes & Recommended Actions:
-
Suboptimal Catalyst/Ligand System: The choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) often lack the required electron-donating ability and steric bulk to facilitate oxidative addition with challenging substrates.[5][6]
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[7] These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the overall catalytic cycle.[8][9] Ligands like SPhos, XPhos, or Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine) have demonstrated superior performance with chloro-heteroarenes.[1][10]
-
-
Catalyst Deactivation: Palladium catalysts can be deactivated by oxygen or impurities in the reagents or solvent.[1][2] The pyridine nitrogen itself can also coordinate to the palladium center, inhibiting catalytic activity, a challenge that is often overcome with the right ligand choice.[10][11]
-
Insufficient Thermal Energy: The reaction may simply be too slow at the temperature you are using.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Q2: I am getting a mixture of mono- and di-arylated products. How can I selectively synthesize the mono-arylated product?
A: Achieving mono-selectivity on a symmetrical dihalopyridine is a common challenge that requires careful control over reaction conditions.[16] The key is to exploit the difference in reactivity between the starting material (2,6-dibromopyridine core) and the mono-arylated intermediate (2-bromo-6-arylpyridine core).
Strategies for Promoting Mono-arylation:
-
Stoichiometry Control: This is the most straightforward approach. Using the boronic acid as the limiting reagent is crucial.
-
Action: Start with a precise 1.0 equivalent of the boronic acid relative to the this compound. In some cases, even a slight sub-stoichiometric amount (e.g., 0.95 equiv) can help suppress the second coupling.[10]
-
-
Reaction Time and Temperature: Overly forcing conditions (high temperature for extended periods) will drive the reaction towards the thermodynamically stable di-substituted product.[3]
-
Action: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-arylated product begin to form. Consider running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to slow the second coupling relative to the first.
-
-
Catalyst Loading: High catalyst loadings can increase the rate of the second coupling.
-
Action: Reduce the palladium catalyst loading to the minimum effective level (e.g., 1-2 mol%).
-
It is important to note that the C-Br bonds at the 2 and 6 positions are significantly more reactive than the C-Cl bond at the 4 position.[17][18] Therefore, under typical Suzuki conditions, arylation will occur selectively at the C2/C6 positions. Functionalization at the C4 position would require a different cross-coupling strategy or more forcing conditions after the C2/C6 positions have reacted.
Q3: My main side products are a biaryl from boronic acid homo-coupling and a dehalogenated pyridine. What causes these and how can I prevent them?
A: These are two of the most common side reactions in Suzuki couplings, and they often arise from related issues within the catalytic cycle or with reagent stability.[19]
1. Homo-coupling (Biaryl Formation)
This occurs when two molecules of the boronic acid couple together. It is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[2][20]
-
Cause & Mechanism: If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it must be reduced to the active Pd(0) state. This reduction can occur via the homo-coupling of two boronic acid molecules.[2] Additionally, if the oxidative addition step is slow, the boronic acid can interact with the catalyst in undesirable ways.[21]
-
Prevention:
-
Use a Pd(0) Source: Start with a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] This bypasses the need for an initial reductive step that consumes the boronic acid.
-
Ensure Anaerobic Conditions: Rigorously exclude oxygen from the reaction mixture. Oxygen can re-oxidize Pd(0) to Pd(II), promoting the homo-coupling pathway.[2][12]
-
Control Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress homo-coupling.[13][15]
-
2. Protodeboronation & Dehalogenation
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), replacing it with a hydrogen atom.[20] This is a major pathway for nucleophile decomposition, especially with heteroaryl boronic acids or under high temperatures and strongly basic conditions.[2][14]
-
Dehalogenation: This is the replacement of a bromine or chlorine atom on the pyridine ring with a hydrogen atom. It can occur if the palladium-aryl intermediate undergoes reductive elimination with a hydride source instead of transmetalation with the boronate.[1][2]
-
Prevention Strategies for Both:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than their corresponding boronic acids.[2][14] They act as "slow-release" sources of the active boronic acid under the reaction conditions.[22][23][24]
-
Choice of Base and Solvent: The base plays a crucial role. While strong bases are needed, overly harsh conditions can accelerate decomposition. A weaker base or carefully controlled addition might be necessary. The presence of water is often required for the hydrolysis of boronic esters and to facilitate transmetalation, but excess water can promote protodeboronation.[10][20] A mixed solvent system like Dioxane/H₂O (e.g., 4:1) is a common and effective choice.[10]
-
Optimize Reaction Parameters: Ensure the transmetalation step is efficient by using an optimal catalyst system and temperature. A faster catalytic turnover will outcompete these decomposition pathways.
-
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Homo-coupling | Pd(II) precatalyst reduction; Presence of O₂ | Use a Pd(0) source (e.g., Pd(PPh₃)₄); Rigorous degassing. |
| Protodeboronation | Boronic acid instability (hydrolysis) | Use a more stable boronic ester (pinacol, MIDA); Avoid excessive water or overly harsh base. |
| Dehalogenation | Slow transmetalation | Use a more effective ligand to accelerate the catalytic cycle; Optimize base and solvent. |
Frequently Asked Questions (FAQs)
Q: What is the best "all-around" catalyst system for this reaction?
A: While every reaction requires optimization, a highly reliable starting point for the Suzuki coupling of this compound is a combination of a palladium acetate (Pd(OAc)₂) precatalyst with a bulky, electron-rich dialkylbiaryl phosphine ligand.
-
Recommended System:
-
Palladium Source: Pd(OAc)₂ (1-3 mol%)
-
Ligand: SPhos or XPhos (2-6 mol%)
-
Rationale: This combination forms a highly active Pd(0) species in situ. The ligand's steric bulk and electron-donating properties are essential for promoting the challenging oxidative addition step with the electron-deficient pyridine ring and stabilizing the catalytic intermediates.[9]
-
Q: Should I use a boronic acid or a boronic ester?
A: For this substrate, boronic esters (especially pinacol esters) are generally recommended over boronic acids.[2]
-
Boronic Acids: More reactive but prone to decomposition via protodeboronation and trimerization into boroxines.[20][24] Their instability can be a major source of low yield.[14]
-
Boronic Pinacol Esters (Bpin): Significantly more stable and have a longer shelf-life.[23] They hydrolyze in situ under the basic aqueous conditions of the reaction to generate the active boronate species. This "slow-release" mechanism maintains a low steady-state concentration of the sensitive boronic acid, minimizing side reactions.[22][24]
Q: What is the role of the base and which one should I choose?
A: The base is essential for the transmetalation step. It activates the boronic acid (or its ester derivative) by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[2]
-
Common Choices:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Standard, effective inorganic bases. Cs₂CO₃ is more soluble in organic solvents and can sometimes give better results.
-
Potassium Phosphate (K₃PO₄): A strong base that is often very effective for challenging couplings.
-
Lithium t-butoxide (LiOᵗBu): A very strong base that has been shown to be highly effective in the exhaustive alkylation of polychlorinated pyridines, suggesting its utility in promoting difficult couplings.[10]
-
Your choice of base should be matched with the solvent and the sensitivity of your substrates. A screen of different bases is often a valuable optimization step.
Optimized Experimental Protocol
This protocol provides a robust starting point for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic pinacol ester (1.05 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Upon completion (consumption of starting material), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-bromo-4-chloropyridine.
Suzuki Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Lithiation of 2,6-Dibromo-4-chloropyridine
Welcome to the technical support center for the selective functionalization of 2,6-dibromo-4-chloropyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of polyhalogenated pyridine chemistry. The lithiation of this substrate is a powerful tool for creating valuable synthetic intermediates, but it is often plagued by challenges such as low yields and the formation of undesired byproducts.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer validated protocols and troubleshooting strategies to help you achieve clean, high-yielding, and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the lithiation of this compound. Each answer delves into the underlying mechanism and provides actionable solutions.
Q1: My reaction has a low yield of the desired 3-substituted product. What are the most likely causes and how can I fix it?
A low yield of your target compound, formed after quenching the lithiated species with an electrophile, can stem from several factors:
-
Incomplete Lithiation: The lithiation reaction may not be going to completion. This can be due to insufficient equivalents of the lithiating agent, poor quality of the reagent (e.g., titrated value is lower than stated), or a reaction time that is too short.
-
Solution: Ensure you are using a freshly titrated and active lithiating agent. It is often beneficial to use a slight excess (1.05-1.1 equivalents) of the base. Extend the lithiation time, monitoring the reaction progress by quenching aliquots if necessary.
-
-
Degradation of the Organolithium Intermediate: The lithiated species is highly reactive and can be unstable, especially at higher temperatures. Decomposition can occur if the reaction is allowed to warm prematurely.
-
Solution: Maintain a strictly controlled low temperature, typically -78 °C (a dry ice/acetone bath), throughout the lithiation and electrophilic quench.[1] Ensure your reaction vessel is well-insulated.
-
-
Side Reactions with the Electrophile: The electrophile itself might be problematic. Some electrophiles can react with the lithiating agent if it's not fully consumed, or they may be poor quenchers for this specific organolithium.[2][3]
-
Solution: Add the electrophile slowly at -78 °C to control the exotherm. If you suspect the electrophile is reacting with the remaining base, consider an inverse addition, where the lithiated species is added to a solution of the electrophile.
-
Q2: I'm observing a significant amount of 2-bromo-4-chloropyridine as a byproduct. What causes this debromination and how can I prevent it?
The formation of 2-bromo-4-chloropyridine is a classic byproduct resulting from a competing bromine-lithium exchange followed by protonation during workup.
-
Mechanism of Formation: While the primary desired reaction is deprotonation at the C-3 position (ortho to both bromines), alkyllithium reagents like n-BuLi can also induce bromine-lithium exchange at either the C-2 or C-6 position. If this occurs and the resulting lithiated species is protonated during aqueous workup, the result is a loss of a bromine atom. This is especially prevalent if the reaction temperature rises.
-
Preventative Measures:
-
Use a Non-Nucleophilic, Hindered Base: The most effective way to avoid bromine-lithium exchange is to use a base that favors deprotonation over exchange. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices as they are sterically hindered and less prone to halogen exchange.[1][4][5]
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C or even lower if your equipment allows. Bromine-lithium exchange is often kinetically slower than deprotonation at these temperatures.
-
Minimize Excess Alkyllithium: If you must use n-BuLi, use it sparingly. Any excess reagent present after the initial deprotonation can promote the undesired exchange.
-
Q3: My analysis shows an isomer of my desired product. Could a "halogen dance" be occurring, and how do I suppress it?
Yes, the formation of an unexpected regioisomer is a strong indicator of a "halogen dance" rearrangement.[6][7] This is a base-catalyzed migration of a halogen atom to a different position on the ring.
-
Mechanism of the Halogen Dance: The halogen dance begins with the desired deprotonation at C-3 to form the 3-lithio species.[6] This intermediate, if not trapped quickly, can be in equilibrium with other isomers. It can abstract a bromine from another molecule of starting material, leading to a rearranged, thermodynamically more stable lithiated species.[8] For polyhalogenated pyridines, the thermodynamic stability of the resulting organolithium species is the driving force for this rearrangement.[8]
-
Suppression Strategies:
-
Low Temperature: The halogen dance is highly temperature-dependent.[8] Keeping the reaction at -78 °C minimizes the rate of this rearrangement, favoring the kinetically formed 3-lithio species.
-
Use of LDA: LDA is known to favor the kinetic deprotonation product and can help suppress the halogen dance compared to alkyllithiums.
-
Rapid Trapping: Once the initial lithiation is complete, add the electrophile promptly. Minimizing the time the organolithium intermediate exists in solution reduces the opportunity for it to rearrange.
-
Order of Addition: Adding the substrate to a solution of the lithiating agent (inverse addition) can sometimes help by ensuring the base is in excess only momentarily, which can disfavor the complex equilibria that lead to the dance.
-
Frequently Asked Questions (FAQs)
This section covers broader concepts and provides foundational knowledge for working with this system.
Q1: What is the primary mechanism for the lithiation of this compound?
The primary and desired mechanism is a directed ortho-metalation (DoM). The two bromine atoms at the C-2 and C-6 positions are electron-withdrawing and act as ortho-directing groups. They acidify the proton at the C-3 position, making it the most favorable site for deprotonation by a strong lithium base like LDA or n-BuLi. The chlorine at C-4 has a weaker directing effect in this specific substrate.
Q2: Which lithiating agent is best: n-BuLi or LDA?
For this specific substrate, Lithium Diisopropylamide (LDA) is generally the superior choice.
| Feature | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) |
| Primary Action | Strong base and nucleophile | Strong, sterically hindered, non-nucleophilic base |
| Selectivity | Can cause competing nucleophilic addition and Br-Li exchange.[9] | Highly selective for deprotonation (lithiation).[1][4] |
| Byproducts | Higher risk of debromination and other side reactions. | Minimizes risk of halogen exchange and nucleophilic attack. |
| Recommendation | Use with caution, at very low temperatures, and with precise stoichiometry. | Highly Recommended for clean C-3 lithiation. |
Q3: How does temperature critically affect the selectivity of this reaction?
Temperature is arguably the most critical parameter for controlling selectivity.
-
At ≤ -78 °C (Kinetic Control): The reaction is under kinetic control. The fastest reaction, deprotonation at C-3, is the dominant pathway. Side reactions like bromine-lithium exchange and the halogen dance are significantly slower and thus minimized.[8]
-
At > -78 °C (Thermodynamic Control): As the temperature rises, the system gains enough energy to overcome the activation barriers for side reactions. The reaction shifts towards thermodynamic control, where more stable intermediates and products are formed. This can lead to the formation of rearranged "halogen dance" products or products from bromine-lithium exchange.[8]
Q4: What is the "Halogen Dance" and why is it so relevant here?
The "halogen dance" is a rearrangement where a halogen atom and a metal (in this case, lithium) exchange positions on an aromatic ring.[6] It is highly relevant for polyhalogenated systems because the initial lithiated species may not be the most thermodynamically stable one. The system can rearrange to place the anionic lithium center at a more stable position, often further from other electronegative halogens. This leads to a mixture of regioisomeric products after the electrophilic quench.[7][10]
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions, refer to the pathway diagram below.
Caption: Competing reaction pathways.
The following flowchart provides a logical sequence for diagnosing and solving issues in your experiment.
Caption: A step-by-step troubleshooting guide.
Recommended Experimental Protocol
This protocol is optimized for the selective C-3 lithiation of this compound and subsequent quenching with a generic electrophile (e.g., an aldehyde or ketone).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Preparation of LDA: To the reaction flask, add anhydrous THF (approx. 0.4 M final concentration) and cool the solution to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). Stir for 5 minutes. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation: Prepare a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically rapid at this temperature.
-
Electrophilic Quench: Add the electrophile (1.1-1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Reaction Completion: Stir the mixture at -78 °C for an additional 1-2 hours, or until TLC/LC-MS analysis of a quenched aliquot indicates consumption of the lithiated intermediate.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2,6-Dibromo-4-chloropyridine
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions involving 2,6-Dibromo-4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the success and efficiency of your synthetic endeavors.
Introduction: The Challenge of Selectivity with this compound
This compound is a versatile trifunctionalized building block in organic synthesis. The presence of three halogen atoms with differing reactivity profiles presents a unique opportunity for sequential and site-selective cross-coupling reactions. However, this very feature introduces significant challenges in controlling the reaction outcome. The primary difficulty lies in achieving selective functionalization at one or two positions while leaving the others intact. This guide will focus on strategies to optimize palladium catalyst loading to control the selectivity and yield of cross-coupling reactions with this substrate.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] Consequently, the two bromine atoms at the 2- and 6-positions of the pyridine ring are expected to be more reactive than the chlorine atom at the 4-position. This inherent difference in reactivity is the cornerstone of achieving selective transformations.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the mono-arylation of this compound?
A1: For initial screening of a mono-arylation at one of the C-Br positions, a palladium catalyst loading in the range of 1-3 mol% is a common starting point.[3] For more challenging substrates or when trying to achieve high yields with minimal catalyst, starting at the higher end of this range (e.g., 2.5 mol%) is advisable. Optimization studies can then be conducted to reduce the catalyst loading, which is crucial for minimizing costs and residual palladium in the final product.[3]
Q2: How can I favor mono-substitution over di-substitution at the bromine positions?
A2: Achieving selective mono-arylation is a common goal. Several factors can be manipulated to favor mono-substitution:
-
Stoichiometry: Use a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents of boronic acid in a Suzuki coupling).
-
Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized and before significant formation of the di-substituted product occurs.
-
Catalyst Loading: Lowering the catalyst loading can sometimes favor mono-substitution, as a higher catalyst concentration can drive the reaction towards completion and di-substitution.
-
Temperature: Running the reaction at a lower temperature will slow down the overall reaction rate and can provide a larger window to isolate the mono-substituted product.
Q3: Is it possible to selectively couple at the C-Cl position while leaving the C-Br positions intact?
A3: Due to the higher reactivity of the C-Br bonds, selective coupling at the C-Cl position is challenging and generally not feasible in the first coupling step under standard palladium-catalyzed conditions. Selective functionalization of the C-Cl bond is typically performed after both C-Br positions have been functionalized. However, specific ligand and catalyst systems that can invert the conventional reactivity have been reported for other dihalopyridines, suggesting that with careful optimization, some level of C-Cl selectivity might be achievable, though this is not the standard approach.[4]
Q4: What are the common side reactions to watch out for, and how can I minimize them?
A4: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid). This can be minimized by ensuring a thoroughly degassed reaction mixture, as oxygen can promote homocoupling.[5]
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be more prevalent at higher temperatures and with certain bases. Using anhydrous conditions and optimizing the base can help suppress this side reaction.
-
Protodeboronation (in Suzuki reactions): The replacement of the boronic acid group with a proton. This can be minimized by using anhydrous solvents and ensuring the base is effective.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Low or No Conversion of Starting Material
If you observe a low or no yield of your desired product, a systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and addressing low conversion.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Purity: Ensure the purity of your this compound and coupling partner. Impurities can inhibit the catalyst.
-
Anhydrous Conditions: Moisture can deactivate the catalyst and promote side reactions. Use freshly dried solvents and ensure all glassware is oven-dried.
-
-
Catalyst and Ligand Activity:
-
Palladium Source: Use a reliable source of palladium. Pre-catalysts are often more stable and provide more reproducible results.[5]
-
Ligand Choice: For challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[3][6]
-
-
Inert Atmosphere:
-
Palladium(0) catalysts are sensitive to oxygen.[5] Ensure the reaction vessel is properly degassed (e.g., by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).
-
-
Reaction Temperature:
-
Cross-coupling reactions with less reactive C-Br bonds may require elevated temperatures (typically 80-120 °C).[3] If there is no reaction at a lower temperature, gradually increase the temperature.
-
-
Base Selection:
-
The base plays a crucial role in the catalytic cycle. Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently soluble in the reaction medium.[3]
-
Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
Achieving high selectivity for a single product is often the primary goal.
Strategies to Improve Selectivity for Mono-substitution:
| Parameter | Recommendation for Mono-substitution | Rationale |
| Catalyst Loading | Start with a lower loading (e.g., 0.5-1.5 mol%) | A lower catalyst concentration can slow the reaction, providing a larger window to isolate the mono-adduct. |
| Reaction Time | Monitor closely and quench the reaction upon maximum formation of the mono-adduct | Prevents the reaction from proceeding to the di-substituted product. |
| Temperature | Lower the reaction temperature (e.g., from 100 °C to 80 °C or even room temperature) | Reduces the overall reaction rate, enhancing the difference in reactivity between the first and second substitution.[6] |
| Stoichiometry | Use a slight excess of the coupling partner (1.1-1.2 equivalents) | Limits the availability of the coupling partner for the second substitution. |
| Ligand Choice | Sterically hindered ligands can sometimes favor mono-substitution | The bulky ligand on the mono-substituted product can sterically hinder the second oxidative addition. |
Experimental Protocols
General Procedure for Optimizing Catalyst Loading for Mono-Arylation (Suzuki-Miyaura Coupling)
This protocol provides a starting point for optimizing the catalyst loading for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)
-
Ligand (if using a precursor like Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Experimental Workflow for Catalyst Loading Optimization
Caption: A typical experimental workflow for optimizing catalyst loading.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if applicable).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (or has reached optimal conversion to the mono-substituted product), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
References
- 1. This compound | 1196156-59-8 | Benchchem [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Mitigate Protodeboronation in Suzuki-Miyaura Couplings of 2,6-Dibromo-4-chloropyridine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored to address a critical challenge encountered by researchers and drug development professionals: the prevention of protodeboronation during the Suzuki-Miyaura coupling of the highly electron-deficient substrate, 2,6-Dibromo-4-chloropyridine. Our goal is to provide you with a comprehensive understanding of the underlying mechanisms and to equip you with actionable, field-proven strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent (e.g., a boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen bond.[1][2][3][4] This reaction consumes your nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a byproduct that can complicate purification.[3] For a substrate like this compound, the electron-withdrawing nature of the halogen substituents and the pyridine nitrogen makes the boronic acid coupling partner particularly susceptible to this decomposition pathway.[2]
Q2: What are the primary drivers of protodeboronation in a Suzuki-Miyaura reaction?
A2: The main factors that promote protodeboronation are:
-
pH and Base: Both acidic and strongly basic conditions can catalyze the reaction.[1][5][6] The base, while essential for the catalytic cycle, can also accelerate the decomposition of the boronic acid.[7][8]
-
Temperature: Higher reaction temperatures significantly increase the rate of protodeboronation.[5][9]
-
Solvent: The presence of a proton source, such as water, is necessary for the reaction to occur.[5] While aqueous mixtures are common, a high water content can be detrimental.[5]
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[5]
-
Catalyst System: A sluggish or inefficient catalyst system can allow the rate of protodeboronation to compete with or even exceed the rate of the desired cross-coupling.[9]
Q3: Are boronic esters more stable than boronic acids?
A3: Yes, boronic esters are generally more stable than their corresponding boronic acids.[9][10] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are common choices to enhance stability.[9] These derivatives can act as "slow-release" agents, providing a low, steady concentration of the active boronic acid in the reaction mixture, which minimizes the opportunity for protodeboronation.[9][11][12]
Q4: How does the choice of phosphine ligand impact protodeboronation?
A4: The phosphine ligand plays a crucial role. Bulky, electron-rich ligands can promote the desired rapid cross-coupling, which can outpace protodeboronation.[2] However, recent studies have shown that excessively bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[13][14][15] Therefore, ligand selection requires careful consideration and often empirical optimization.
Troubleshooting Guide: A Deeper Dive
This section provides specific, in-depth solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound.
Problem 1: Low yield of the desired coupled product with significant formation of the protodeboronated byproduct.
Underlying Cause: This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. The reaction conditions are likely too harsh for the sensitive boronic acid.
Solutions:
-
Optimize the Base:
-
Switch to a Milder Base: Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for sensitive substrates.[2][5][9]
-
Base Stoichiometry: The amount of base can be critical. Using a large excess may not always be beneficial and can increase the rate of protodeboronation.[16]
-
| Base | pKa of Conjugate Acid | Typical Application Notes |
| NaOH | ~15.7 | Strong base, can readily promote protodeboronation. |
| K₂CO₃ | ~10.3 | A common and effective milder base.[8] |
| K₃PO₄ | ~12.3 | Often a superior choice for challenging couplings.[2][5][8][9] |
| Cs₂CO₃ | ~10.2 | Soluble in organic solvents, can be very effective.[5][8][9] |
-
Lower the Reaction Temperature:
-
Employ a More Stable Boron Reagent:
-
Pinacol Esters: These are more stable than boronic acids and are a good first alternative.[9][10]
-
MIDA Boronates: For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and a slow-release mechanism.[1][3][9][17] This keeps the concentration of the free, unstable boronic acid low, minimizing decomposition.[1][3][9]
-
-
Solvent System Optimization:
-
Anhydrous Conditions: While some water is often necessary to facilitate the reaction, using anhydrous solvents can reduce the proton source available for protodeboronation.[5][9]
-
Solvent Choice: The choice of solvent can influence catalyst activity and stability.[18][19][20] Common solvents include dioxane, THF, and toluene.[9]
-
Problem 2: The reaction is sluggish, and even with extended reaction times, conversion is low.
Underlying Cause: An inefficient catalyst system may be the culprit. If the catalytic cycle is slow, the boronic acid has more time to decompose.
Solutions:
-
Select a Highly Active Catalyst System:
-
Modern Ligands: For challenging substrates like this compound, consider using advanced, bulky, electron-rich phosphine ligands such as SPhos or XPhos.[5] These can promote the difficult oxidative addition step with aryl chlorides and bromides.[21]
-
Precatalysts: Using a well-defined palladium precatalyst can lead to faster activation of the catalytic species and more reproducible results.[17]
-
-
Increase Catalyst Loading:
Problem 3: Inconsistent results between reaction batches.
Underlying Cause: Variability in reagent quality or reaction setup can lead to inconsistent outcomes.
Solutions:
-
Ensure High-Purity Reagents: Use high-quality boronic acid or ester that has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent premature decomposition.[2][5]
-
Thorough Degassing: Oxygen can damage the palladium catalyst and lead to side reactions.[2] Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with a Boronic Acid Pinacol Ester
This protocol provides a robust starting point for minimizing protodeboronation.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, dissolve the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) in a small amount of anhydrous solvent. Add this solution to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M with respect to the pyridine substrate) via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Preparation of a MIDA Boronate Ester for Highly Unstable Substrates
For boronic acids that are exceptionally prone to protodeboronation, conversion to the MIDA ester is a highly effective strategy.[9]
-
Dissolution: In a round-bottom flask, dissolve the boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., toluene/DMSO).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: After cooling, the MIDA boronate often crystallizes and can be isolated by filtration. It can then be used in the Suzuki-Miyaura coupling as described in Protocol 1.
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the competing reaction pathways.
Caption: Competing pathways: the desired Suzuki cycle versus undesired protodeboronation.
This troubleshooting guide provides a framework for systematically addressing the challenge of protodeboronation in the Suzuki-Miyaura coupling of this compound. By carefully selecting the base, temperature, solvent, and catalyst system, and by considering the use of more stable boronic esters, researchers can significantly improve the yield and purity of their desired products.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 21. benchchem.com [benchchem.com]
Technical Support Center: The Impact of Base Selection on Buchwald-Hartwig Amination of 2,6-Dibromo-4-chloropyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Buchwald-Hartwig amination, specifically focusing on the challenging substrate, 2,6-dibromo-4-chloropyridine. Here, we will delve into the critical role of base selection, offering troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of a Polyhalogenated Heterocycle
This compound presents a unique synthetic puzzle. With three halogen atoms of differing reactivity, achieving selective amination is a significant hurdle. The electronic properties of the pyridine ring, further influenced by the halogens, demand a carefully optimized approach.[1] The choice of base is not merely an afterthought but a pivotal decision that dictates reaction efficiency, selectivity, and the prevention of undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound failing or showing low conversion?
A1: Low or no conversion is a common frustration, often stemming from the inherent low reactivity of aryl chlorides compared to bromides or iodides.[1] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is frequently the rate-limiting step.[1] However, with this compound, the reactivity order is typically I > Br > Cl.[2] Therefore, the initial reaction is expected at one of the C-Br positions. If you are targeting the C-Cl position and observing no reaction, it's likely the reaction conditions are not vigorous enough to facilitate the more difficult C-Cl bond activation.
Troubleshooting Steps:
-
Increase Temperature: Reactions involving aryl chlorides often require higher temperatures, typically between 80-100 °C.[3]
-
Optimize Ligand: For challenging aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[4]
-
Base Selection: Ensure you are using a sufficiently strong base to facilitate the catalytic cycle.
Q2: Which base should I choose for my reaction?
A2: The selection of the base is substrate-dependent and a critical factor for success.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most commonly used bases and are often highly effective.[3][5] They are strong enough to deprotonate the amine and facilitate the catalytic cycle. However, their high basicity can be a double-edged sword, potentially leading to the decomposition of sensitive functional groups.[5]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These are excellent alternatives when dealing with base-sensitive substrates.[3][5] Cesium carbonate, in particular, has shown excellent results in many Buchwald-Hartwig aminations due to the unique properties of the cesium cation, such as its large ionic radius and high polarizability.[6]
-
Organic Bases (e.g., DBU): These bases offer good solubility in organic solvents.[3] While sometimes less efficient in the transmetalation step, they can be used in combination with inorganic bases to good effect, especially for sensitive substrates.[3][7]
A comparative study on the amination of a related 2-bromopyridine derivative showed that NaOt-Bu provided a 90.7% yield, highlighting the efficacy of strong bases.[8]
Q3: I'm observing significant hydrodehalogenation. How can I minimize this side reaction?
A3: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction.[1] It often occurs when the desired reductive elimination step is slow, allowing competing pathways to take over.
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: Employ bulky, electron-rich ligands that accelerate reductive elimination.[1]
-
Base Purity: Use a high-purity, anhydrous base. Trace amounts of water or hydroxides can promote this side reaction.[1]
-
Amine Stoichiometry: A slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
Q4: How can I achieve regioselective monoamination of this compound?
A4: Achieving regioselectivity is a key challenge. The general reactivity order for oxidative addition is C-I > C-Br > C-Cl.[9] For this compound, the reaction is expected to occur preferentially at one of the C-Br positions. The electronic environment of the pyridine ring makes the C2 and C6 positions more electron-deficient and thus more reactive.[1]
Factors Influencing Regioselectivity:
-
Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand can significantly influence which site reacts.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the more reactive C-Br positions. It's possible to perform a selective amination at a C-Br position at a lower temperature, and then target the other positions by raising the temperature in a subsequent step.[10]
-
Base: The nature of the base can also play a role in controlling selectivity.
The Role of the Base in the Catalytic Cycle
The base plays a crucial role in multiple steps of the Buchwald-Hartwig amination.[4][11] Its primary function is to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex. This step is essential for the subsequent reductive elimination that forms the desired C-N bond.[4]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Guide: A Decision-Making Workflow
When encountering issues with the amination of this compound, a systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting common issues.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
Note: This is a general guideline. Conditions should be optimized for each specific amine.
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Solvent and Amine: Add the degassed solvent (e.g., toluene, dioxane) to achieve a concentration of approximately 0.1-0.5 M, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Base and Ligand Effects
The following table summarizes the impact of different bases on the Buchwald-Hartwig amination of various halopyridines, providing a predictive framework for this compound.
| Base | Substrate | Ligand | Solvent | Temperature (°C) | Yield (%) | Notes |
| NaOtBu | 2-Bromo-6-methylpyridine | (±)-BINAP | Toluene | 80 | 60 | Demonstrates efficacy of strong bases.[8] |
| NaOtBu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | dppp | Toluene | Reflux | 90.7 | High yield with a strong base.[8] |
| Cs₂CO₃ | 2,6-Dihalopyridines | Xantphos | Dioxane | 100 | Good to Excellent | Effective for di-amination.[2] |
| K₂CO₃ | 2,4-Dichloropyridine | BINAP | Dioxane | MW (30 min) | Good | Mild base is sufficient under microwave conditions.[10] |
| K₃PO₄ | Aryl Chlorides | Bulky Phosphines | Toluene/Dioxane | 80-110 | Varies | A viable weaker base option.[3] |
| DBU | 2-Bromopyridine | Pd(OAc)₂/Various | Various | HTE | Varies | Good for high-throughput screening.[8] |
Conclusion
The successful Buchwald-Hartwig amination of this compound is a testament to the power of careful reaction optimization. The choice of base is a critical parameter that, when selected thoughtfully in conjunction with the appropriate ligand and reaction conditions, can unlock access to a diverse range of functionalized pyridine derivatives. This guide provides the foundational knowledge and troubleshooting strategies to empower researchers to overcome the challenges associated with this complex transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Functionalization of 2,6-Dibromo-4-chloropyridine
Welcome to the technical support center for the regioselective functionalization of 2,6-dibromo-4-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges and frequently asked questions to help you navigate the complexities of achieving high regioselectivity in your reactions. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
This section covers high-level conceptual questions regarding the reactivity of this compound.
Q1: What is the general reactivity order of the halogens on this compound in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen (C-X) bond strength and the ease of oxidative addition to the Pd(0) catalyst.[1][2] The established reactivity trend is C–I > C–Br > C–Cl.[2] For this compound, the two C–Br bonds are significantly more reactive than the C–Cl bond. Therefore, selective functionalization at the C2 and C6 positions is typically achieved while leaving the C4-chloro group intact.[3]
Q2: How does the electronic nature of the pyridine ring influence reactivity at each position?
A2: The nitrogen atom in the pyridine ring is electron-withdrawing, which creates a non-uniform electron distribution. This makes the positions ortho (C2, C6) and para (C4) to the nitrogen electron-deficient and thus more susceptible to certain reactions.
-
For Palladium-Catalyzed Cross-Coupling: Oxidative addition is generally favored at the electron-deficient C2 and C6 positions (alpha to the nitrogen).[4]
-
For Nucleophilic Aromatic Substitution (SNAr): The C2, C6, and C4 positions are all activated towards nucleophilic attack because the anionic intermediate (Meisenheimer complex) can be stabilized by resonance, with the negative charge being placed on the electronegative nitrogen atom.[5][6]
Q3: Is it possible to selectively functionalize the C4 position first?
A3: Yes, but it requires a different strategy than standard cross-coupling. Since the C-Cl bond is the least reactive in palladium-catalyzed reactions, targeting the C4 position first usually involves:
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position is highly activated for SNAr. Using a strong nucleophile (e.g., an amine, alkoxide, or thiol) can lead to selective substitution at C4, especially at elevated temperatures, leaving the C2 and C6 bromo groups untouched.[5]
-
Changing the Halogen: One could theoretically perform a halogen exchange (e.g., Finkelstein reaction) to convert the C4-Cl to a more reactive C4-I, although this can be challenging and may not be selective. A more practical approach is to design a synthesis starting from a precursor where the C4 position is already more reactive.
Q4: Between the two identical C2 and C6 positions, can one be functionalized selectively over the other?
A4: Achieving selectivity between the chemically equivalent C2 and C6 positions is challenging but possible. Steric hindrance is the most common tool. If a bulky ligand is used on the palladium catalyst, or if the incoming coupling partner is sterically demanding, monofunctionalization is often favored. The initial substitution at C2 (or C6) introduces steric bulk that disfavors a second coupling event at the adjacent C6 (or C2) position, allowing for isolation of the mono-substituted product. Careful control of stoichiometry (using ~1 equivalent of the coupling partner) is also crucial.[7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: My Suzuki-Miyaura coupling with an arylboronic acid is giving a mixture of mono- and di-substituted products at C2/C6, with low yield of the desired mono-product.
-
Probable Cause 1: Reaction Conditions Too Harsh. High temperatures and long reaction times can drive the reaction to completion, favoring the thermodynamically stable di-substituted product.
-
Probable Cause 2: Incorrect Stoichiometry. Using an excess of the boronic acid reagent will inevitably lead to di-substitution.
-
Probable Cause 3: Catalyst System Not Optimized. The choice of palladium source and ligand is critical for controlling selectivity.[8]
-
Solutions & Actionable Steps:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of the arylboronic acid.
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., 60-70 °C) and monitor carefully by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.
-
Optimize Catalyst/Ligand:
-
Use a less reactive catalyst. For instance, Pd(PPh₃)₄ can sometimes be less aggressive than systems generated in situ from Pd(OAc)₂ with bulky phosphine ligands.
-
Employ sterically hindered phosphine ligands. Ligands like XPhos or SPhos can promote clean mono-arylation by creating a bulky catalytic complex that disfavors the second substitution.
-
-
Change the Base: A weaker base (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄) can sometimes slow the reaction down, providing a larger window to isolate the mono-coupled product.[9]
-
Data Summary: Ligand Effects on Regioselectivity
| Catalyst System | Typical Selectivity Outcome | Rationale |
|---|---|---|
| Pd(OAc)₂ / PPh₃ | Often leads to mixtures | Less bulky, can allow for di-substitution. |
| Pd₂(dba)₃ / XPhos | High selectivity for mono-arylation | Sterically demanding ligand favors single substitution.[10] |
| PdCl₂(dppf) | Good for many cross-couplings, but may require optimization | Bidentate ligand, electronic effects can play a key role.[8] |
Problem 2: I am attempting a Buchwald-Hartwig amination to install a primary amine at C2/C6, but I am seeing significant hydrodehalogenation (loss of bromine) and low product yield.
-
Probable Cause 1: β-Hydride Elimination. This is a common side reaction in Buchwald-Hartwig aminations, especially with primary amines or substrates that can form stable hydrides. The palladium-amide intermediate can eliminate a β-hydride, leading to a hydrodehalogenated arene and an imine.[10]
-
Probable Cause 2: Catalyst Inhibition or Decomposition. The catalyst may be deactivating over the course of the reaction.
-
Probable Cause 3: Base is Too Strong/Hindered. While a strong, non-nucleophilic base is required, an inappropriate choice can lead to side reactions.
-
Solutions & Actionable Steps:
-
Use an Ammonia Equivalent: Instead of a primary amine, consider using an ammonia surrogate like lithium bis(trimethylsilyl)amide (LHMDS), followed by an acidic workup. This avoids the β-hydride elimination pathway.[11]
-
Select the Right Ligand: Use modern, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos). These ligands form stable, highly active catalysts that promote the desired reductive elimination over β-hydride elimination.[12]
-
Optimize Base and Solvent: Sodium tert-butoxide (NaOt-Bu) is a common and effective base. Ensure your solvent (e.g., toluene, dioxane) is anhydrous and degassed, as oxygen and water can poison the catalyst.
-
Workflow: Troubleshooting Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting a problematic Buchwald-Hartwig amination.
Problem 3: I want to perform a Nucleophilic Aromatic Substitution (SNAr) at the C4 position with an alcohol, but the reaction is very slow and requires extremely high temperatures.
-
Probable Cause 1: Poor Leaving Group Ability of Chloride. Although the C4 position is electronically activated, chloride is only a moderately good leaving group for SNAr.
-
Probable Cause 2: Insufficiently Strong Nucleophile. Alcohols are neutral nucleophiles, and their corresponding alkoxides may not be sufficiently nucleophilic or may be sterically hindered.
-
Probable Cause 3: Reversibility. The reaction may be reversible under the reaction conditions.
-
Solutions & Actionable Steps:
-
Generate the Alkoxide in situ: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to deprotonate the alcohol, forming the much more potent alkoxide nucleophile.
-
Use a High-Boiling Point, Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNAr reactions. They are polar enough to dissolve the ionic intermediates and have high boiling points to allow for necessary heating.
-
Consider Microwave Irradiation: A microwave reactor can often dramatically reduce reaction times and improve yields for sluggish SNAr reactions by achieving high temperatures and pressures safely and rapidly.
-
Phase-Transfer Catalysis: For reactions that are not miscible, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can be used to shuttle the nucleophile into the organic phase, accelerating the reaction.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Regioselective Monofunctionalization at C2/C6 via Suzuki-Miyaura Coupling
This protocol aims to selectively install an aryl group at one of the bromo-positions.
Reaction Scheme: this compound + Ar-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> 2-(Aryl)-6-bromo-4-chloropyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.08 equiv, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 10:1 mixture)
Procedure:
-
To a dry Schlenk flask under inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Add the degassed dioxane/water solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Key to Selectivity
Caption: Simplified catalytic cycle for Suzuki coupling highlighting oxidative addition.
Protocol 2: Selective C4-Substitution via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the C4-chloro group with an amine.
Reaction Scheme: this compound + R₂NH --[Base, Solvent, Heat]--> 2,6-dibromo-4-(NR₂)-pyridine
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., morpholine, piperidine) (2.0-3.0 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv) or Diisopropylethylamine (DIPEA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMSO
Procedure:
-
To a pressure-tolerant vial equipped with a stir bar, add this compound and the base (if solid).
-
Add the solvent (NMP or DMSO) followed by the secondary amine.
-
Seal the vial tightly.
-
Heat the reaction mixture to 120-150 °C with stirring. A microwave reactor can be highly effective here.
-
Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
After completion, cool the reaction to room temperature. Carefully pour the mixture into a beaker of cold water, which should precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether or hexanes.
-
Dry the product under vacuum. Further purification can be done by recrystallization or column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1196156-59-8 | Benchchem [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
Technical Support Center: Scale-Up Synthesis of 2,6-Dibromo-4-chloropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-chloropyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As a pivotal building block in pharmaceutical and materials science, robust and scalable synthesis of this molecule is critical. This document provides in-depth troubleshooting, frequently asked questions, and a validated protocol, grounded in established chemical principles to ensure safety, efficiency, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most industrially viable and scalable synthetic route to this compound?
The most recommended route for scale-up synthesis begins with 4-chloropyridine. The process involves two key transformations: N-oxidation to activate the pyridine ring, followed by regioselective dibromination at the 2- and 6-positions, and concluding with deoxygenation. This pathway is favored over alternatives like halogen exchange from 2,6-dichloro-4-bromopyridine due to superior regiochemical control and often milder conditions.
Q2: Why is the N-oxide intermediate essential for this synthesis?
Direct electrophilic bromination of 4-chloropyridine is challenging. The pyridine ring is electron-deficient, and the chlorine atom further deactivates it towards electrophilic attack. Converting 4-chloropyridine to its N-oxide derivative is a crucial strategic step. The N-oxide group is strongly activating and directs electrophiles to the C2 and C6 positions, enabling clean and high-yielding dibromination. This avoids the high temperatures and harsh conditions required for other methods, which can lead to unwanted byproducts.
Q3: What are the primary safety hazards to consider during scale-up?
The primary hazards are associated with the reagents used:
-
Brominating Agents: Molecular bromine (Br₂) is highly toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is a safer alternative but can also cause severe irritation.[1] In-situ generation of bromine is an advanced safety strategy.[2]
-
Strong Acids: The reaction often employs fuming sulfuric acid (oleum) or concentrated sulfuric acid, which are extremely corrosive and can cause severe burns.
-
Exothermic Reactions: Both the bromination and deoxygenation steps can be highly exothermic. Without proper thermal management, this can lead to runaway reactions, causing pressure buildup and potential reactor failure.[3]
-
Deoxygenating Agents: Reagents like phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃) are corrosive, toxic, and react violently with water.
-
Pyridine Derivatives: The starting materials and products are classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[4][5][6]
Q4: What purity profile can be realistically expected for the final product at scale?
With a well-optimized process including controlled reaction conditions and a robust purification protocol (typically recrystallization), a purity of >98.5% (by HPLC) is achievable. The primary impurities to monitor are the mono-brominated intermediate (2-Bromo-4-chloropyridine) and residual starting material or N-oxide. The final purity is highly dependent on the efficiency of the recrystallization step in purging these related substances.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Problem Area 1: Low Reaction Yield or Stalled Reaction
Q: My bromination reaction stalls, leaving significant amounts of 4-chloropyridine N-oxide and mono-bromo intermediate. Increasing reaction time has no effect. What's wrong?
-
Possible Cause 1: Insufficient Brominating Agent. On a larger scale, losses of volatile reagents like bromine due to inefficient condensers or leaks in the system are more pronounced. Ensure you are accounting for the reactor's headspace and potential losses when calculating stoichiometry. A slight excess (e.g., 2.1-2.2 equivalents of Br₂) is often required.
-
Possible Cause 2: Poor Mass Transfer. In large reactors, inefficient mixing can create localized zones where the brominating agent is depleted. This leads to a stalled reaction even if the overall stoichiometry is correct.
-
Solution: Verify that the agitation speed and impeller design are adequate for the reactor volume and viscosity of the reaction mixture (sulfuric acid is viscous). Consider installing baffles if not already present to improve mixing.[3]
-
-
Possible Cause 3: Water Contamination. Water can interfere with the bromination reaction, particularly when using oleum. Ensure all reagents and the reactor are scrupulously dry. Water can consume the SO₃ in oleum, reducing the reaction medium's activating effect.
Q: The deoxygenation step with PCl₃ is complete by TLC/HPLC, but my isolated yield is poor after work-up. Where is my product going?
-
Possible Cause 1: Product Loss During Quench/Neutralization. The work-up often involves quenching the reaction mixture in water or ice, followed by neutralization with a base (e.g., NaOH, Na₂CO₃). If the pH is raised too high (e.g., >10), substituted pyridines can sometimes be susceptible to decomposition or become more soluble in the aqueous phase.
-
Solution: Perform a carefully controlled neutralization to a pH of 7-8. Check the aqueous layer by TLC or HPLC after extraction to ensure no significant product remains.
-
-
Possible Cause 2: Emulsion Formation. During the extractive work-up, emulsions can form, trapping the product in the interfacial layer. This is more common at larger scales.
-
Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow adequate time for phase separation. In some cases, a filtration step through a pad of celite can be effective.
-
Problem Area 2: Impurity Profile & Purification Failures
Q: My final product is contaminated with the 2-Bromo-4-chloropyridine intermediate, and it's difficult to remove by recrystallization. How can I prevent its formation?
-
Possible Cause: Poor Temperature Control and Reagent Addition. The formation of the mono-brominated species is a result of incomplete reaction. This is often caused by adding the brominating agent too quickly or at too high a temperature, which can lead to localized side reactions, rather than driving the reaction to completion.
-
Solution: Implement slow, controlled subsurface addition of the brominating agent. Maintain a consistent internal temperature (e.g., 60-70 °C) throughout the addition. This ensures the reaction proceeds sequentially and completely to the dibrominated state. A well-defined temperature and addition profile is critical for scalability.
-
Q: After recrystallization, my product is an off-white or yellowish solid, not the expected white crystalline solid. What causes the color?
-
Possible Cause: Trace Impurities or Degradation. The color is likely due to trace amounts of oxidized organic impurities or residual bromine.
-
Solution 1 (Chemical): During the work-up, after the organic layer is separated, wash it with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench any residual bromine, which is a common source of color.
-
Solution 2 (Physical): During the recrystallization process, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb colored impurities. Use charcoal sparingly (e.g., 1-2% w/w) to avoid adsorbing your product and reducing the yield.
-
Section 3: Recommended Scale-Up Synthesis Workflow
This protocol is designed for scale-up and prioritizes safety, control, and reproducibility.
Experimental Workflow Diagram
Caption: High-level workflow for the two-step synthesis of this compound.
Step 1: Synthesis of this compound N-Oxide
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser connected to a scrubber system (containing a caustic solution) with 20% fuming sulfuric acid (oleum) (5.0 vol).
-
Charge Starting Material: Begin agitation and cool the oleum to 10-15 °C. Cautiously charge 4-chloropyridine N-oxide (1.0 equiv) in portions, ensuring the internal temperature does not exceed 30 °C.
-
Bromination: Heat the resulting solution to 60-65 °C. Add molecular bromine (2.15 equiv) via a subsurface addition tube over 2-3 hours, maintaining the temperature at 60-70 °C. The exotherm must be carefully managed.
-
Reaction Monitoring: Hold the reaction mixture at 65-70 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by HPLC until <2% of starting material and mono-bromo intermediate remain.
-
Work-up: Cool the reactor to <20 °C. In a separate vessel, prepare a mixture of crushed ice and water (10 vol). Slowly and carefully transfer the reaction mixture into the ice/water, keeping the quench temperature below 25 °C.
-
Extraction & Wash: Extract the aqueous slurry with a suitable organic solvent (e.g., Dichloromethane, DCM). Combine the organic layers and wash sequentially with water, 5% aqueous sodium bisulfite solution (to remove excess bromine), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound N-oxide, which can be taken directly to the next step.
Step 2: Deoxygenation to this compound
-
Reactor Setup: Charge the crude N-oxide from the previous step into a clean, dry reactor. Dissolve it in a suitable solvent like DCM or toluene (5-7 vol).
-
Deoxygenation: Cool the solution to 0-5 °C. Add phosphorus trichloride (PCl₃) (1.2 equiv) dropwise, ensuring the internal temperature is maintained below 10 °C. An exotherm will be observed.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by HPLC for the disappearance of the N-oxide.
-
Work-up: Cool the reaction back to 0-5 °C. Slowly quench the reaction by adding water, again controlling the exotherm. Separate the organic layer.
-
Neutralization: Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral (pH 7-8), followed by a final wash with brine.
-
Purification: Concentrate the organic layer to a small volume. Add a suitable recrystallization solvent (e.g., heptane, ethanol/water mixture) and heat to dissolve. Allow the solution to cool slowly to crystallize the product. Filter the solid, wash with cold solvent, and dry under vacuum.
Section 4: Data Summary Table
| Parameter | Condition | Expected Outcome | Rationale / Comment |
| Bromination | |||
| Bromine Stoichiometry | 2.1 - 2.2 equiv | >98% Conversion | A slight excess drives the reaction to completion, overcoming potential losses at scale. |
| Temperature | 60 - 70 °C | High regioselectivity | Balances reaction rate with minimizing potential side reactions like decomposition. |
| Deoxygenation | |||
| PCl₃ Stoichiometry | 1.1 - 1.3 equiv | >99% Conversion | Ensures complete deoxygenation without using a large excess of a hazardous reagent. |
| Temperature | 0 - 10 °C (Addition) | Controlled exotherm | Prevents runaway reaction and potential side reactions associated with PCl₃. |
| Purification | |||
| Recrystallization Solvent | Heptane or EtOH/H₂O | >98.5% Purity | Effectively removes starting materials and polar impurities. Choice depends on solubility. |
| Overall Yield | Optimized Process | 75 - 85% | Typical two-step yield for a well-controlled process at scale. |
Section 5: Mechanistic Pathway and Side Reactions
The key to this synthesis is the electronic activation provided by the N-oxide functionality.
Caption: Reaction pathway showing the sequential bromination and final deoxygenation step.
The electron-donating N-oxide group makes the C2 and C6 positions highly susceptible to electrophilic attack by the polarized bromine in the acidic medium. The first bromination occurs rapidly, and a second bromination follows at the remaining activated position. If the reaction is not driven to completion, the mono-brominated species will be the primary impurity.
Section 6: References
-
Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Available at: --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available at: --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine - ToxFAQs™. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound | 1196156-59-8. Retrieved from --INVALID-LINK--
-
GOV.UK. (2024). Pyridine: general information. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information (NCBI). (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H2Br2ClN | CID 20280769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. gov.uk [gov.uk]
Technical Support Center: Efficient Removal of Palladium Catalysts from 2,6-Dibromo-4-chloropyridine Reaction Mixtures
Welcome to the Technical Support Center for the purification of 2,6-Dibromo-4-chloropyridine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium catalysts from this specific polyhalogenated pyridine. The information provided herein is curated to offer practical, field-proven insights and troubleshooting strategies to ensure the highest purity of your target compound, a critical aspect in pharmaceutical and fine chemical synthesis.
Introduction: The Challenge of Purifying Halogenated Pyridines
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira, are indispensable tools in modern organic synthesis.[1] However, the removal of the palladium catalyst post-reaction is a significant challenge, particularly when dealing with nitrogen-containing heterocycles like this compound. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate with the palladium catalyst, forming stable, soluble complexes that are often difficult to separate from the desired product using conventional purification methods.[2] This guide provides a systematic approach to tackling this purification challenge.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound reaction mixture?
A1: The primary difficulty stems from the strong coordination between the Lewis basic nitrogen of the pyridine ring and the palladium catalyst.[2] This interaction can lead to the formation of soluble palladium complexes that co-elute with your product during chromatography or remain in solution during extractions.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is 100 µ g/day . For a drug with a daily dose of 10 g, this translates to a concentration limit of 10 parts per million (ppm).[3]
Q3: What are the most common methods for palladium removal?
A3: The most prevalent methods include:
-
Adsorption: Using solid-supported materials like activated carbon or specialized palladium scavengers to bind the catalyst, which is then filtered off.
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[2]
-
Crystallization: Purifying the product through recrystallization, leaving the palladium impurities in the mother liquor.
-
Chromatography: Utilizing column chromatography for separation.
Q4: What is a palladium scavenger and how does it work?
A4: Palladium scavengers are solid-supported reagents, often based on silica or polymers, that are functionalized with groups having a high affinity for palladium.[2] Thiol-based scavengers are particularly effective.[4] The scavenger is added to the reaction mixture, where it binds to the palladium, and the resulting solid is then easily removed by filtration.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of this compound.
Issue 1: High levels of palladium remain after standard work-up and filtration.
-
Potential Cause: The palladium is likely in a soluble form, strongly chelated to the pyridine nitrogen.[2] Simple filtration is ineffective for removing dissolved species.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or polymer-bound trimercaptotriazine (TMT) are excellent choices.[5]
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature (room temperature to slightly elevated, e.g., 40-50 °C), and stirring time (2-24 hours).
-
Sequential Treatment: Consider a multi-step approach. An initial filtration through Celite® to remove heterogeneous palladium black, followed by treatment with a scavenger, can be highly effective.
-
Issue 2: Significant product loss during the scavenging process.
-
Potential Cause: The product may be adsorbing to the scavenger's solid support, especially if using a large excess of the scavenger or activated carbon.
-
Troubleshooting Steps:
-
Optimize Scavenger-to-Palladium Ratio: Use the minimum amount of scavenger required for effective palladium removal. A screening experiment can help determine the optimal ratio.
-
Thorough Washing: After filtration, wash the scavenger cake thoroughly with a suitable solvent to recover any adsorbed product. Combine the washings with the filtrate.
-
Alternative Scavengers: Some scavengers have a lower affinity for organic molecules. Trying a different type of scavenger (e.g., a different functional group or support material) may reduce product loss.
-
Issue 3: Recrystallization is not effectively removing palladium.
-
Potential Cause: The palladium complex may co-crystallize with the product, or it may be highly soluble in the chosen solvent system and remain in the mother liquor but also entrapped in the crystal lattice.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvent systems for recrystallization. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium impurities remain in solution.
-
Pre-treatment with Activated Carbon: Before recrystallization, treat the solution of the crude product with activated carbon to adsorb a significant portion of the palladium.[6]
-
Combined Approach: Use recrystallization as a final polishing step after initial treatment with a scavenger.
-
Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A good starting point is 4 equivalents relative to the initial amount of palladium catalyst used in the reaction.[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4 to 24 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Heating and Stirring: Heat the mixture (e.g., to 50-60 °C) and stir for 1-4 hours.
-
Hot Filtration: Filter the hot solution through a pad of Celite® to remove the activated carbon. This is crucial as some palladium species may re-leach into the solution upon cooling.
-
Washing: Wash the carbon cake with fresh, hot solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Advantages | Disadvantages | Typical Final Pd Level (ppm) |
| Thiol-Functionalized Silica | High selectivity for palladium, good for various Pd species (0 and II), easy filtration.[1][4] | Higher cost compared to activated carbon. | < 10 |
| Activated Carbon | Low cost, effective for a broad range of palladium species.[3] | Can lead to product loss due to non-specific adsorption.[3] | 10-50 |
| Polymer-Bound Scavengers | High loading capacity, good mechanical stability. | May have slower kinetics compared to silica-based scavengers. | < 20 |
| Recrystallization | Can be very effective for achieving high purity, scalable. | Requires significant solvent screening, may not be effective for all substrates. | Variable, highly substrate-dependent |
| Celite Filtration | Simple, removes insoluble palladium black.[5] | Ineffective for soluble palladium species. | > 100 (if soluble Pd is present) |
Visualization of Workflow
Below is a decision-making workflow for selecting the appropriate palladium removal strategy.
Caption: Decision workflow for palladium removal.
References
Validation & Comparative
A Senior Application Scientist's Guide to Site-Selectivity: 2,6-Dibromo-4-chloropyridine vs. 2,6-Dichloro-4-bromopyridine
For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Polyhalogenated pyridines are exceptionally versatile building blocks, offering multiple reaction vectors that can be addressed with precision. However, the choice of substrate is critical, as subtle changes in halogen identity and position can dramatically alter the sequence of reactivity. This guide provides an in-depth, objective comparison of two isomeric trihalopyridines: 2,6-dibromo-4-chloropyridine and 2,6-dichloro-4-bromopyridine. We will dissect their reactivity profiles in key synthetic transformations, supported by mechanistic principles and experimental protocols, to empower chemists in making informed strategic decisions.
Foundational Principles: Decoding Reactivity in Polyhalopyridines
The reactivity of a halopyridine is not random; it is governed by a predictable interplay of electronic effects, halogen position, and the intrinsic properties of the carbon-halogen (C-X) bond.
-
Electronic Landscape: The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, making these carbons more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition by a low-valent metal catalyst.[1][2]
-
Positional Activation: In both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the C2 and C4 positions are electronically activated.[1] For SNAr, attack at C2 or C4 allows the formation of a resonance-stabilized intermediate where the negative charge is favorably placed on the nitrogen atom.[2] For cross-coupling, these electron-deficient sites are more prone to the initial oxidative addition step.[1]
-
The Halogen Hierarchy: The identity of the halogen is paramount. Reactivity is dictated by two distinct properties depending on the reaction class:
-
For Metal-Catalyzed Cross-Coupling & Metal-Halogen Exchange: Reactivity correlates inversely with the C-X bond dissociation energy (BDE). The oxidative addition of a metal catalyst (e.g., Pd(0)) or metal-halogen exchange is the rate-limiting step and is easiest for weaker C-X bonds.[1][3] This establishes a clear and reliable reactivity trend: C-I > C-Br > C-Cl > C-F .[3][4]
-
For Nucleophilic Aromatic Substitution (SNAr): The outcome is more nuanced. While a weaker C-X bond facilitates leaving group departure, the rate-determining step is often the initial nucleophilic attack.[5][6] The electronegativity of the halogen can influence the electrophilicity of the carbon center. The generally observed leaving group aptitude in SNAr is F > Cl ≈ Br > I , a reversal of the cross-coupling trend, because the highly electronegative fluorine atom strongly activates the carbon for attack, and this first step is often irreversible and rate-limiting.[6]
-
This fundamental dichotomy in reactivity trends is the key to strategically differentiating the synthetic utility of this compound and 2,6-dichloro-4-bromopyridine.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of Dibromochloropyridine Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a foundational requirement for success. Halogenated pyridines are cornerstone building blocks in medicinal chemistry and materials science, prized for their utility in forming complex molecular architectures through cross-coupling reactions. However, the synthesis of a specific isomer, such as 2,6-Dibromo-4-chloropyridine, can often yield a mixture of related isomers. The ability to unambiguously distinguish these compounds is therefore not merely an academic exercise but a critical step in ensuring the validity of subsequent research and the purity of a final product.
This guide provides an in-depth comparison of the spectroscopic characteristics of this compound and its potential isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what to look for, but why these differences arise from the distinct molecular structures.
The Challenge: Identifying the Right Isomer
The pyridine ring can be substituted with two bromine atoms and one chlorine atom in multiple ways, leading to several constitutional isomers. While all share the same molecular formula (C₅H₂Br₂ClN) and molecular weight (271.34 g/mol )[1], their chemical and physical properties—and consequently their spectroscopic signatures—are unique. The symmetric this compound presents a simple spectroscopic profile, which contrasts sharply with its less symmetric counterparts.
Molecular Structures of Key Dibromochloropyridine Isomers
The spatial arrangement of the halogen substituents is the primary determinant of the molecule's spectroscopic properties. Below are the structures of this compound and two representative isomers.
Caption: Molecular structures of this compound and two of its constitutional isomers.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus dictates its resonance frequency (chemical shift), and interactions with neighboring nuclei cause signal splitting (multiplicity).
¹H NMR Analysis
The ¹H NMR spectrum provides a direct count of chemically distinct protons and their connectivity.
-
This compound: Due to the molecule's C₂ symmetry axis, the two protons at the C3 and C5 positions are chemically and magnetically equivalent. This results in a remarkably simple spectrum: a single peak (singlet). This signal is expected to appear in the downfield region (~7.5 - 8.0 ppm) due to the deshielding effects of the electronegative nitrogen and halogen atoms.
-
2,4-Dibromo-6-chloropyridine: This isomer lacks symmetry, meaning its two protons at C3 and C5 are in different chemical environments. This will result in two distinct signals, each being a doublet due to coupling with the other proton (a small meta-coupling, J ≈ 2-3 Hz).
-
3,5-Dibromo-2-chloropyridine: This isomer also lacks symmetry for its protons. The protons at C4 and C6 will give rise to two separate signals, each appearing as a doublet due to their meta-coupling.
| Isomer | Proton Positions | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Causality |
| This compound | H-3, H-5 | Singlet | ~7.8 | C₂ symmetry makes both protons equivalent. |
| 2,4-Dibromo-6-chloropyridine | H-3, H-5 | Two Doublets | ~7.6, ~7.9 | Asymmetric substitution; protons split each other (meta-coupling). |
| 3,5-Dibromo-2-chloropyridine | H-4, H-6 | Two Doublets | ~8.0, ~8.6 | Asymmetric substitution; protons split each other (meta-coupling). |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
This compound: The C₂ symmetry results in only three distinct carbon signals: one for the equivalent C2 and C6 (attached to Br), one for C4 (attached to Cl), and one for the equivalent C3 and C5 (attached to H).
-
2,4-Dibromo-6-chloropyridine: With no symmetry, all five carbon atoms are unique and will produce five separate signals.
-
3,5-Dibromo-2-chloropyridine: Similarly, this asymmetric isomer will exhibit five distinct signals in its ¹³C NMR spectrum.
The chemical shifts of the carbons are heavily influenced by the directly attached halogen. Carbons bonded to bromine (C-Br) are typically more shielded (appear at a lower ppm value) than those bonded to the more electronegative chlorine (C-Cl).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While complex, the "fingerprint region" (<1500 cm⁻¹) is unique for each isomer. Key differences can also be observed in the stretching frequencies of the carbon-halogen bonds.
The vibrational modes of the pyridine ring and the C-H, C-Cl, and C-Br bonds will differ for each isomer. The C-Cl stretching vibration is expected at a higher frequency than the C-Br stretch due to chlorine's lower mass and the stronger C-Cl bond.
| Vibration | Typical Wavenumber (cm⁻¹) | Isomer-Specific Insights |
| Pyridine Ring Breathing/Stretching | 1400 - 1600 | The substitution pattern alters the electronic distribution in the ring, causing predictable shifts in these modes.[2][3] |
| C-Cl Stretch | 700 - 850 | The exact frequency is sensitive to the overall electronic structure of the specific isomer. |
| C-Br Stretch | 500 - 650 | Found in the far-infrared region; its position is also dependent on the substitution pattern. |
| C-H Bending (out-of-plane) | 750 - 900 | The pattern of these "wag" vibrations is highly characteristic of the number and position of adjacent ring hydrogens. |
While assigning every peak is challenging, the overall IR spectrum serves as a unique fingerprint. Comparing the spectrum of an unknown sample to a reference standard of this compound is a rapid and effective method for identity confirmation.
Mass Spectrometry (MS)
In mass spectrometry, a molecule is ionized and then fragmented. While all dibromochloropyridine isomers have the same parent molecular mass, their fragmentation patterns can provide structural clues.
-
Molecular Ion (M⁺): The most critical feature is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio), and chlorine has two (³⁵Cl and ³⁷Cl, in a 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (around m/z 269, 271, 273, 275), which confirms the elemental composition.
-
Fragmentation: The initial fragmentation of the molecular ion often involves the loss of a halogen radical (·Br or ·Cl).[4][5] The relative stability of the resulting pyridyl cation can vary depending on the substitution pattern, potentially leading to different relative abundances of the [M-Br]⁺ and [M-Cl]⁺ fragment ions. For example, the loss of a bromine atom from the 2- or 6-position might be favored due to the stability of the resulting cation. Analyzing the relative intensities of these primary fragment ions can help distinguish between isomers.
Experimental Protocols & Workflow
To ensure data integrity, standardized protocols must be followed.
General Analytical Workflow
Caption: A typical workflow for the spectroscopic identification of a chemical sample.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the pyridine sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity and high resolution.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A standard acquisition may take from several minutes to an hour.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
Protocol 2: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like halogenated pyridines.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Use a split/splitless injector at a temperature of 250°C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Set to 230°C.
-
-
Analysis: Inject 1 µL of the sample. The resulting chromatogram will separate any isomers present, and the mass spectrum for each peak can be analyzed for its molecular ion and fragmentation pattern.
Conclusion
The differentiation of this compound from its constitutional isomers is a straightforward process when a systematic, multi-technique spectroscopic approach is employed. ¹H NMR spectroscopy offers the most definitive and immediate evidence, with the high symmetry of this compound yielding a simple singlet, a feature absent in its less symmetric isomers. This is complemented by ¹³C NMR , which confirms the number of unique carbon environments. FT-IR provides a unique molecular fingerprint, while Mass Spectrometry confirms the elemental composition through its characteristic isotopic pattern and offers clues through fragmentation analysis. By combining these techniques and following rigorous experimental protocols, researchers can confidently verify the identity and purity of their target compounds, ensuring the integrity of their synthetic and developmental endeavors.
References
A Senior Application Scientist's Guide to Sonogashira Coupling of 2,6-Dihalopyridines: A Yield-Centric Comparison
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the pyridine scaffold remains a cornerstone of molecular design. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, provides a powerful tool for the alkynylation of this critical heterocycle. This guide offers an in-depth comparison of the performance of 2,6-dihalopyridine derivatives—specifically those bearing iodine, bromine, and chlorine—in the Sonogashira coupling, with a focus on achievable yields and the underlying mechanistic principles that govern them.
The Decisive Role of the Halogen: A Reactivity Hierarchy
The choice of halogen on the 2,6-dihalopyridine substrate is a critical determinant of its reactivity in the Sonogashira coupling. The established trend in reactivity follows the order of the carbon-halogen (C-X) bond strength: I > Br > Cl .[1] This hierarchy is a direct consequence of the rate-determining step in the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-X bond. The weaker C-I bond undergoes this oxidative addition much more readily than the stronger C-Br and C-Cl bonds, leading to faster reaction rates and often milder required conditions for the iodo- and bromo-derivatives.[1] Consequently, 2,6-dichloropyridine is a more challenging substrate that necessitates more forcing conditions to achieve comparable yields.[2]
Comparative Yield Analysis: A Tale of Three Halides
Direct, side-by-side comparisons of the Sonogashira coupling of 2,6-diiodo-, 2,6-dibromo-, and 2,6-dichloropyridine under identical conditions are scarce in the literature. This is largely due to the significant disparity in their reactivity, which necessitates individually optimized conditions for each substrate to achieve synthetically useful yields. However, by collating representative data for the coupling of each dihalopyridine with a common terminal alkyne, such as phenylacetylene, we can construct a clear picture of their relative performance.
| 2,6-Dihalopyridine | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,6-Diiodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 3 | High (est. >90%)* |
| 2,6-Dibromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98%[3] |
| 2,6-Dichloropyridine | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 100 | - | Moderate to Low** |
**Quantitative yield data for the disubstitution of 2,6-dichloropyridine with phenylacetylene is not specified in the provided search results, but it is consistently described as a challenging reaction requiring forcing conditions and specialized catalyst systems.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the Sonogashira coupling of each 2,6-dihalopyridine derivative. It is crucial to note that these are starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Sonogashira Coupling of 2,6-Diiodopyridine
Due to its high reactivity, the coupling of 2,6-diiodopyridine can often be performed under mild conditions.
Materials:
-
2,6-Diiodopyridine
-
Terminal alkyne (e.g., Phenylacetylene, 2.2 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2,6-diiodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 2,6-Dibromopyridine
The coupling of 2,6-dibromopyridine typically requires elevated temperatures to proceed efficiently.
Materials:
-
2,6-Dibromopyridine
-
Terminal alkyne (e.g., Phenylacetylene, 2.2 equivalents)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottomed flask, combine Pd(CF₃COO)₂, PPh₃, and CuI in anhydrous DMF under a nitrogen atmosphere and stir for 30 minutes.
-
Add 2,6-dibromopyridine, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100°C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and follow the workup and purification steps as described in Protocol 1.
Protocol 3: Sonogashira Coupling of 2,6-Dichloropyridine
The low reactivity of the C-Cl bond necessitates more forcing conditions and often a more robust catalyst system.
Materials:
-
2,6-Dichloropyridine
-
Terminal alkyne (e.g., Phenylacetylene, 2.2 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
CuI (5-10 mol%)
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Combine 2,6-dichloropyridine, the terminal alkyne, Pd(OAc)₂, PPh₃, CuI, and piperidine in a degassed solvent like DMF in a sealed tube.
-
Heat the reaction mixture to 100°C or higher (microwave irradiation can also be beneficial) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Caption: General Experimental Workflow for Sonogashira Coupling.
Conclusion
The Sonogashira coupling of 2,6-dihalopyridines is a powerful synthetic tool, with the choice of halogen playing a pivotal role in the reaction's efficiency and the required conditions. 2,6-diiodopyridine stands out as the most reactive substrate, allowing for mild reaction conditions and high yields. 2,6-dibromopyridine offers a good balance of reactivity and stability, providing excellent yields under moderately elevated temperatures. 2,6-dichloropyridine, while being the most economical starting material, presents a significant synthetic challenge due to the strength of the C-Cl bond, necessitating more forcing conditions and specialized catalyst systems. By understanding the underlying mechanistic principles and selecting the appropriate starting materials and reaction conditions, researchers can effectively leverage the Sonogashira coupling for the synthesis of a diverse array of functionalized pyridine derivatives.
References
A Senior Application Scientist's Guide to Purity Assessment of 2,6-Dibromo-4-chloropyridine: An In-Depth Comparison of HPLC, GC-MS, and qNMR Methodologies
For researchers, synthetic chemists, and drug development professionals, the purity of a starting material is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 2,6-Dibromo-4-chloropyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials, where even trace impurities can derail complex synthetic pathways, compromise biological activity, or introduce unforeseen toxicity.[1] Therefore, a robust analytical strategy to verify its purity is paramount.
This guide provides an in-depth comparison of three powerful analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring each approach serves as a self-validating system for generating trustworthy data.
The Workhorse of Quality Control: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry, prized for its precision, robustness, and high-throughput capabilities.[2][3] For a moderately polar, aromatic compound like this compound, a reversed-phase method is the logical first choice.
Causality Behind the Method: Why RP-HPLC?
The principle of RP-HPLC involves separating compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. Impurities arising from the synthesis of this compound—such as incompletely halogenated precursors (e.g., 2-bromo-4-chloropyridine), over-halogenated side products, or isomers—will possess different polarities.[4] These differences in polarity dictate their retention time on the column, allowing for their separation and quantification. The use of a Diode Array Detector (DAD) is a critical element of a self-validating system; it not only quantifies the analyte at a specific wavelength but also captures the UV-Vis spectrum of each peak. A pure peak will exhibit a consistent spectrum across its entire width, whereas a co-eluting impurity will create spectral inconsistencies.[5]
Experimental Protocol: RP-HPLC with DAD
Objective: To separate and quantify this compound from its potential process-related impurities.
1. System Preparation & Suitability:
-
HPLC System: A quaternary HPLC system with a DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).
-
System Suitability Test (SST): Before sample analysis, inject a standard solution of this compound (approx. 10 µg/mL) six times. The system is deemed ready if the Relative Standard Deviation (RSD) for peak area and retention time is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. This validation step is crucial for ensuring the method's reproducibility.[6]
2. Sample & Standard Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of MeCN to create a 1 mg/mL stock.
-
Working Standard: Dilute the stock solution with a 50:50 MeCN:Water mixture to a final concentration of 0.1 mg/mL (100 µg/mL).
-
Sample Solution: Prepare the synthesized sample at the same concentration as the working standard.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm, with DAD scanning from 200-400 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
4. Data Analysis:
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Examine the DAD data for peak purity to confirm the absence of co-eluting impurities.
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
The Gold Standard for Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
When unambiguous identification of trace impurities is required, GC-MS is an exceptionally powerful tool. It is particularly well-suited for volatile and thermally stable compounds like halogenated pyridines.[7] Its primary advantage over HPLC-UV is that it provides mass-to-charge ratio (m/z) data, which offers definitive structural clues.[8]
Causality Behind the Method: Why GC-MS?
GC separates compounds in the gas phase based on their boiling points and interactions with a stationary phase. The mass spectrometer then bombards the eluted molecules with electrons (Electron Ionization - EI), causing them to fragment in a reproducible pattern. This fragmentation pattern is like a molecular fingerprint. For this compound, the MS detector provides a critical layer of validation: the characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) create a unique isotopic cluster for the molecular ion and any fragments containing these halogens, making identification of halogenated impurities highly specific.[9]
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities in the this compound sample.
1. System Preparation:
-
GC-MS System: A GC equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
2. Sample Preparation:
-
Prepare a dilute solution of the synthesized sample (~100 µg/mL) in a volatile solvent like Ethyl Acetate or Dichloromethane.
3. Chromatographic & Spectrometric Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume) to maximize sensitivity for trace impurities.
-
Oven Temperature Program:
- Initial: 100 °C, hold for 2 min.
- Ramp: 15 °C/min to 280 °C.
- Hold: Hold at 280 °C for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
4. Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (verifying the molecular ion and isotopic pattern).
-
Analyze smaller peaks by comparing their mass spectra against libraries (e.g., NIST) and interpreting fragmentation patterns to identify potential impurities.
-
Quantification can be performed using area percent, assuming similar ionization efficiencies for related impurities.
GC-MS Workflow Diagram
Caption: GC-MS Impurity Identification Workflow.
The Absolute Arbiter: Quantitative ¹H NMR (qNMR)
While chromatographic methods provide relative purity (area %), quantitative NMR (qNMR) offers a path to absolute purity assessment. It is a primary ratio method, meaning it can determine the purity of a substance by comparing its NMR signal response to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[10] This makes it an invaluable orthogonal technique for validating chromatographic results.
Causality Behind the Method: Why qNMR?
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[11] By dissolving a known mass of the sample with a known mass of a high-purity internal standard in a deuterated solvent, we can calculate the sample's purity. The choice of internal standard is critical; it must be stable, non-volatile, have a simple spectrum that does not overlap with the analyte signals, and be accurately weighable. For the technique to be truly quantitative, experimental parameters, particularly the relaxation delay (D1), must be set to ensure all protons have fully relaxed between scans, guaranteeing a linear signal response.
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute purity (w/w %) of the this compound sample.
1. System & Reagent Preparation:
-
NMR Spectrometer: 400 MHz or higher, equipped for quantitative analysis.
-
Internal Standard (IS): Maleic acid (certified reference material, known purity ≥ 99.5%).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
2. Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition (Quantitative Conditions):
-
Experiment: Standard 1D ¹H experiment.
-
Pulse Angle: 30° (to reduce relaxation time).
-
Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longest spin-lattice relaxation time of any proton being integrated; typically D1 ≥ 30 seconds is a safe starting point).
-
Number of Scans (NS): ≥ 16 (for good signal-to-noise).
4. Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the analyte (e.g., the two equivalent aromatic protons) and a signal from the internal standard (the two vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate purity using the following formula: Purity (w/w %) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 271.34 g/mol ; IS: 116.07 g/mol )
-
m = mass
-
P_IS = Purity of the Internal Standard
-
qNMR Workflow Diagram
Caption: qNMR Absolute Purity Workflow.
Comparative Guide: HPLC vs. GC-MS vs. qNMR
Choosing the right analytical method depends on the specific question being asked. Is the goal routine quality control, definitive impurity identification, or establishing the absolute purity of a reference batch? The table below provides a direct comparison to guide this decision.
| Feature | RP-HPLC with DAD | GC-MS | ¹H qNMR |
| Principle | Liquid-phase separation by polarity. | Gas-phase separation by boiling point, followed by mass-based detection. | Measures nuclear spin response in a magnetic field. |
| Primary Use Case | Routine purity testing, QC, stability studies.[12] | Impurity identification and structure elucidation, analysis of volatile compounds.[13] | Absolute purity assignment, reference standard characterization, orthogonal check.[10] |
| Selectivity | High; based on chromatographic resolution. | Very High; combination of chromatographic resolution and mass filtering. | Moderate to High; depends on spectral resolution. Can be limited by signal overlap. |
| Sensitivity | Good (typically low µg/mL to ng/mL). | Excellent (typically low ng/mL to pg/mL).[7] | Lower (requires mg quantities).[14] |
| Structural Info | Limited (UV spectrum only). | High (provides fragmentation patterns and molecular weight). | Very High (provides full molecular structure and connectivity).[15] |
| Quantification Type | Relative (Area %), requires reference standard for absolute quantification. | Semi-quantitative (Area %), can be fully quantitative with specific standards. | Absolute (w/w %), primary ratio method using an internal standard. |
| Sample Requirements | Soluble in mobile phase. | Volatile and thermally stable. | Soluble in a deuterated solvent, requires higher concentration. |
| Throughput | High (typical run times 15-30 min). | Moderate (typical run times 20-40 min). | Low (requires careful sample prep and long acquisition times). |
| Trustworthiness | High for purity, relies on SST. Peak purity from DAD adds confidence.[5] | Very high for identity, based on unique mass spectra and isotopic patterns.[9] | Very high for absolute purity, as it is a fundamental physical measurement. |
Conclusion and Recommended Strategy
For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is superior to relying on a single technique.
-
For Routine Quality Control: RP-HPLC with DAD is the recommended method. Its high throughput, robustness, and excellent quantitative performance make it ideal for batch-to-batch analysis and stability testing.
-
For Impurity Identification: If unknown peaks are observed in the HPLC analysis, GC-MS should be employed. Its ability to provide mass spectral data is invaluable for identifying process-related impurities or degradation products, transforming an unknown peak into a known entity.
-
For Reference Standard Certification: To establish the absolute purity of a new batch intended as a reference standard, ¹H qNMR is the authoritative choice. It provides an orthogonal result that is not dependent on a pre-existing standard of the same material, offering the highest level of metrological traceability.
By strategically combining these techniques, researchers and drug developers can build a complete and trustworthy profile of their synthesized this compound, ensuring the quality and integrity of their scientific endeavors.
References
- 1. alfa-industry.com [alfa-industry.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. benchchem.com [benchchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 2,6-Dibromo-4-chloropyridine
Introduction: Navigating the Complex Landscape of Polyhalogenated Pyridine Functionalization
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic tools available, the Palladium-catalyzed Buchwald-Hartwig amination stands out for its remarkable efficiency and broad substrate scope in constructing carbon-nitrogen (C-N) bonds.[1][2] This guide focuses on a particularly challenging yet valuable substrate: 2,6-dibromo-4-chloropyridine. Its three halogen atoms, each with distinct reactivity, offer a versatile platform for sequential and regioselective functionalization, but also present a significant synthetic puzzle.
The primary challenge lies in achieving selective mono-amination at one of the two equivalent C-Br bonds while leaving the other C-Br and the C-Cl bond intact for subsequent transformations. The choice of the phosphine ligand, the heart of the catalytic system, is paramount in controlling this selectivity and achieving high yields. This guide provides a comparative analysis of various ligand classes for the mono-amination of this compound, offering field-proven insights and actionable experimental protocols for researchers in the trenches of complex molecule synthesis.
The Decisive Factor: Understanding Regioselectivity and the Role of the Ligand
The inherent reactivity difference between the carbon-halogen bonds is the primary determinant of regioselectivity in the Buchwald-Hartwig amination of polyhalogenated substrates. The oxidative addition of the Pd(0) catalyst to the C-X bond is typically the rate-determining step, and its facility follows the trend of bond strength: C-I > C-Br > C-Cl.[3] Consequently, for this compound, the palladium catalyst will preferentially insert into one of the two weaker C-Br bonds over the more robust C-Cl bond. This intrinsic electronic preference allows for selective functionalization at the 2- or 6-position.
While electronics dictate the site of reaction (C-Br vs. C-Cl), the phosphine ligand's steric and electronic properties are crucial for:
-
Facilitating Oxidative Addition: Bulky, electron-rich ligands stabilize the monoligated Pd(0) species, which is highly active for the oxidative addition step.[1]
-
Promoting Reductive Elimination: The ligand's steric bulk can accelerate the final C-N bond-forming reductive elimination step, outcompeting potential side reactions.
-
Preventing Di-substitution: A judicious choice of ligand and reaction conditions can favor the mono-aminated product and suppress the formation of the di-aminated species.
Comparative Analysis of Phosphine Ligands
The evolution of phosphine ligands for the Buchwald-Hartwig amination has led to several "generations" of catalysts, each with its own strengths and weaknesses. The following is a comparative overview of their expected performance in the mono-amination of this compound, based on data from structurally similar dihalopyridines.
Table 1: Predicted Performance of Ligand Classes for the Mono-amination of this compound
| Ligand Class | Representative Ligands | Amine Type | Predicted Yield Range (Mono-amination) | Key Features & Considerations |
| First Generation | PPh₃, P(o-tol)₃ | Anilines | Low to Moderate | Prone to catalyst decomposition and side reactions. Generally not recommended for challenging substrates. |
| Bidentate Ligands | BINAP, dppf, Xantphos | Primary & Secondary Amines | Moderate to High | Can be effective, especially for volatile amines. Xantphos is known for its stability and can be a good choice for initial screening.[3][4] |
| Buchwald Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Primary & Secondary Amines, Anilines | High to Excellent | Generally provide the highest activity and broadest scope. Ligand choice can be tailored to the amine.[5][6] |
In-depth Discussion of Ligand Classes
First-Generation Ligands (e.g., PPh₃): While historically significant, these ligands are generally not robust enough for the amination of electron-deficient heteroaryl halides like this compound. They often require harsh reaction conditions and are susceptible to catalyst deactivation pathways, leading to low yields and complex product mixtures.
Bidentate Ligands (e.g., BINAP, Xantphos): Ligands like (±)-BINAP and dppf represent a significant improvement over first-generation systems and have been shown to be effective in the amination of dihalopyridines.[2] Xantphos, with its large natural bite angle, often forms very stable catalysts that can be particularly useful in preventing catalyst decomposition at high temperatures, making it a reliable choice for initial screening.[3][7]
Buchwald Biaryl Monophosphine Ligands: The Gold Standard
This class of ligands, developed by Stephen L. Buchwald and his group, has revolutionized the field of C-N cross-coupling.[5] Their bulky and electron-rich nature dramatically accelerates the key steps of the catalytic cycle.
-
XPhos: A highly versatile and effective ligand for a wide range of primary and secondary amines, as well as anilines. It is often a good starting point for optimization.[8]
-
RuPhos: Particularly effective for the coupling of sterically hindered secondary amines. DFT studies have shown that for the Pd-RuPhos catalytic system, reductive elimination is the rate-limiting step, in contrast to other systems.[5][6]
-
BrettPhos: Often the ligand of choice for the mono-arylation of primary amines, exhibiting excellent selectivity. For the Pd-BrettPhos system, oxidative addition is typically the rate-limiting step.[5][6]
The choice between these ligands can be nuanced and often depends on the specific amine coupling partner. A general guideline is to start with XPhos for broad applicability, switch to RuPhos for challenging secondary amines, and employ BrettPhos for selective mono-amination of primary amines.
Visualizing the Process
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
A systematic approach is crucial for successful and reproducible results.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Recommended Experimental Protocol
This protocol provides a robust starting point for the selective mono-amination of this compound with a generic secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Stir the mixture for 10 minutes to allow for pre-catalyst formation.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Finally, add the secondary amine (1.2 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Conclusion and Future Outlook
The selective mono-amination of this compound is a challenging yet highly rewarding transformation that opens the door to a diverse array of complex molecules. The key to success lies in the rational selection of the phosphine ligand. While older generations of ligands can be effective in some cases, the bulky and electron-rich biaryl monophosphine ligands developed by the Buchwald group, such as XPhos, RuPhos, and BrettPhos, offer superior performance and a broader substrate scope. By understanding the principles of regioselectivity and the specific roles of these advanced ligands, researchers can confidently navigate the complexities of polyhalogenated pyridine chemistry. The provided protocol serves as a robust starting point, and further optimization of the ligand, base, and solvent will undoubtedly lead to even more efficient and selective transformations in the future.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Properties of 2,6-Dibromo-4-chloropyridine Derivatives for Drug Discovery and Development
For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of heterocyclic compounds is paramount for applications ranging from the synthesis of novel therapeutic agents to the development of advanced materials. Among the vast landscape of heterocyclic scaffolds, halogenated pyridines, particularly those with multiple halogen substituents, offer a unique platform for chemical modification due to the differential reactivity of the carbon-halogen bonds. This guide provides an in-depth technical comparison of the electrochemical properties of 2,6-Dibromo-4-chloropyridine derivatives and their close structural analogs. By elucidating the underlying principles and providing robust experimental data, this document aims to empower researchers to harness the synthetic potential of these versatile building blocks.
The Significance of Halogenated Pyridines in Medicinal Chemistry
Halogenated pyridines are privileged structures in medicinal chemistry and materials science. The presence of halogen atoms provides key advantages: they can act as bioisosteres, modulate the lipophilicity and metabolic stability of a molecule, and, most importantly, serve as versatile synthetic handles for cross-coupling reactions to build molecular complexity. The specific arrangement and nature of the halogens on the pyridine ring profoundly influence its electronic properties and, consequently, its reactivity and electrochemical behavior. This compound, with its distinct substitution pattern, presents a fascinating case study in selective functionalization.
Electrochemical Behavior: A Tale of Sequential Reductions
The electrochemical reduction of dihalopyridines at carbon cathodes in aprotic media like dimethylformamide typically proceeds through a stepwise cleavage of the carbon-halogen (C-X) bonds.[1] This sequential reduction is a key feature that allows for selective functionalization. A study by Mubarak and Peters on the electrochemical reduction of various dihalopyridines provides invaluable insight into the expected behavior of this compound derivatives.[1]
Based on their findings with 2,6-dibromopyridine and 2,6-dichloropyridine, we can confidently predict the electrochemical reduction pathway of this compound. The reduction will likely exhibit three distinct waves in cyclic voltammetry, corresponding to the sequential cleavage of the two carbon-bromine bonds and the carbon-chlorine bond, followed by the reduction of the pyridine ring itself.[1]
The C-Br bond is generally weaker and more easily reduced than the C-Cl bond. Therefore, the first two reduction steps are anticipated to be the cleavage of the two C-Br bonds at the 2 and 6 positions. The third reduction wave would then correspond to the cleavage of the more resilient C-Cl bond at the 4-position. This differential reactivity is the cornerstone of the synthetic utility of such compounds, enabling chemists to selectively replace the bromine atoms while leaving the chlorine atom intact for subsequent transformations, or vice-versa under different reaction conditions.
Comparative Analysis of Redox Potentials
| Compound | First Reduction Potential (V vs. SCE) (C-X Cleavage) | Second Reduction Potential (V vs. SCE) (C-X Cleavage) | Third Reduction Potential (V vs. SCE) (Pyridine Ring Reduction) | Reference |
| 2,6-Dibromopyridine | -1.55 | -2.15 | -2.65 | [1] |
| 2,6-Dichloropyridine | -1.95 | -2.40 | -2.65 | [1] |
| This compound (Predicted) | ~ -1.4 to -1.5 | ~ -2.0 to -2.1 | ~ -2.3 to -2.4 (C-Cl cleavage) | N/A |
Note: The predicted values for this compound are estimations based on the trends observed in the referenced study. The third reduction potential for this compound is attributed to the C-Cl bond cleavage, which would be followed by the pyridine ring reduction at a more negative potential.
Experimental Protocol: Probing Electrochemical Properties with Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species. It provides information on the reduction and oxidation potentials of a compound and can offer insights into the kinetics and mechanisms of electron transfer reactions.
Step-by-Step Methodology for Cyclic Voltammetry Analysis
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN). The supporting electrolyte is crucial for providing conductivity to the solution.
-
Analyte Preparation: Dissolve the this compound derivative to be analyzed in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell.
-
Working Electrode: A glassy carbon electrode is a common choice for studying the reduction of organic compounds.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used.
-
Counter (or Auxiliary) Electrode: A platinum wire or a graphite rod serves as the counter electrode.
-
-
Deoxygenation: Purge the analyte solution with an inert gas, such as argon or nitrogen, for at least 15-20 minutes before the experiment. Oxygen is electroactive and can interfere with the measurement. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to scan a range where the reduction of the analyte is expected. For dihalopyridines, a scan from 0 V to approximately -2.8 V vs. SCE is a reasonable starting point.
-
Set the scan rate, typically starting at 100 mV/s. Varying the scan rate can provide information about the nature of the electrochemical process.
-
Initiate the scan. The potential is swept linearly from the initial potential to the final potential and then back to the initial potential, while the current response is measured.
-
-
Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials (Ep) correspond to the potentials at which the reduction or oxidation of the analyte occurs. The peak separation and the effect of scan rate on the peak currents can be used to assess the reversibility of the electron transfer process.
Visualizing the Electrochemical Workflow and Structure-Property Relationships
To better understand the experimental process and the relationship between the molecular structure and the electrochemical behavior, the following diagrams are provided.
Caption: Experimental workflow for cyclic voltammetry analysis of this compound derivatives.
Caption: Relationship between molecular structure, reduction potentials, and synthetic applications.
Conclusion and Future Directions
The electrochemical properties of this compound derivatives are governed by the sequential reduction of the carbon-halogen bonds. A thorough understanding of this behavior, primarily through techniques like cyclic voltammetry, is essential for designing rational synthetic strategies. The predictable, stepwise nature of the C-Br and C-Cl bond cleavages allows for a high degree of control in the selective functionalization of the pyridine core. This, in turn, opens up avenues for the creation of novel, complex molecules with potential applications in drug discovery and materials science. Further studies focusing on the precise quantification of the reduction potentials of a broader range of this compound derivatives will undoubtedly contribute to the expanded utility of this versatile chemical scaffold.
References
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 2,6-Dibromo-4-chloropyridine
Executive Overview
The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal and materials chemistry. Substituted pyridines, in particular, are privileged scaffolds found in numerous pharmaceuticals. 2,6-Dibromo-4-chloropyridine presents a unique synthetic challenge and opportunity, offering three distinct reaction handles for diversification. The choice of cross-coupling methodology is paramount in controlling selectivity and achieving desired synthetic outcomes. This guide provides an in-depth, side-by-side comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—as applied to this versatile substrate. We will delve into mechanistic underpinnings, practical experimental considerations, and data-driven recommendations to guide researchers in selecting the optimal method for their specific synthetic goals.
The Substrate: Reactivity Profile of this compound
Understanding the substrate is critical to predicting and controlling reactivity. This compound has two key features governing its behavior in palladium-catalyzed cross-coupling:
-
Halogen Reactivity Gradient: The rate of oxidative addition of the C-X bond to the Pd(0) catalyst is the primary determinant of which halogen reacts first. For palladium catalysis, this reactivity trend is well-established: C–I > C–OTf > C–Br >> C–Cl.[1] Therefore, for this compound, the two C-Br bonds are significantly more reactive than the C-Cl bond, enabling selective functionalization at the 2- and 6-positions while preserving the C4-Cl bond for subsequent transformations.
-
Electronic Bias of the Pyridine Ring: The pyridine ring is π-deficient due to the electronegative nitrogen atom. This inductively withdraws electron density, particularly from the α-positions (C2 and C6) and the γ-position (C4).[2] In most palladium-catalyzed cross-couplings of dihalopyridines, oxidative addition is favored at the positions alpha to the nitrogen (C2/C6).[2][3] This intrinsic electronic preference reinforces the reactivity of the C-Br bonds in our target substrate.
The Suzuki-Miyaura Coupling: The Boron Approach
First published by Akira Suzuki in 1979, this reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[1] Its widespread adoption is due to the operational simplicity, broad commercial availability of boronic acids, and the low toxicity of the boron-containing byproducts.[4][5]
Mechanism
The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A key distinction from the Stille coupling is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[4][8]
Application to this compound
For this substrate, the Suzuki coupling is highly effective for both mono- and di-substitution at the C-Br positions.
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) and a phosphine ligand is standard. For heteroaryl chlorides and bromides, electron-rich, bulky phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs), often provide superior results.[4][7]
-
Base: A wide range of inorganic bases can be used, with K₂CO₃, Cs₂CO₃, and K₃PO₄ being the most common.[7][9] The choice of base can significantly impact yield and should be screened for optimization.
-
Solvent: Typically, a mixture of an organic solvent (e.g., 1,4-dioxane, THF, Toluene) and water is used to dissolve both the organic substrate and the inorganic base.[7][10]
The Stille Coupling: The Tin Approach
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide.[11] A major advantage is the high tolerance of organostannanes to a vast array of functional groups; they are generally stable to air and moisture and do not require activation by a base.[5][12]
Mechanism
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[11][13] The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step and can be accelerated by additives.[14][15]
Application to this compound
The Stille coupling is a robust method for functionalizing 2,6-dibromopyridine derivatives.[15]
-
Catalyst System: Pd(PPh₃)₄ is a classic and highly effective catalyst. Other Pd(0) or Pd(II) precursors combined with phosphine ligands are also common.
-
Additives: The reaction can be sluggish, but additives can have a dramatic accelerative effect. Copper(I) iodide (CuI) is frequently used.[12][16] Lithium chloride (LiCl) is also known to facilitate the transmetalation step.
-
Solvent: Anhydrous, polar aprotic solvents such as DMF, NMP, or dioxane are typically employed.[15][17]
-
Key Drawback: The primary disadvantage of the Stille coupling is the high toxicity of organotin reagents and the difficulty of removing stoichiometric tin byproducts during purification.[5][11]
Side-by-Side Performance Comparison
The choice between Suzuki and Stille coupling often comes down to a trade-off between convenience, safety, and substrate scope.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Field-Proven Insight |
| Nucleophile | Organoboron (Boronic acid/ester) | Organostannane (e.g., R-SnBu₃) | Boronic acids are generally non-toxic solids, but can be prone to protodeboronation. Stannanes are often air/moisture-stable oils but are highly toxic.[5][12] |
| Toxicity | Low. Boron byproducts are benign. | High. Organotin reagents and byproducts are toxic and require careful handling and disposal.[5][11] | Suzuki is strongly preferred for green chemistry and late-stage pharmaceutical synthesis due to its superior safety profile.[5] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃). Often uses aqueous/organic solvent mixtures.[7] | Base-free. Typically anhydrous conditions. Additives (CuI, LiCl) often required for good yields.[12] | Stille's tolerance for functionality is exceptional, partly due to the neutral conditions. Suzuki's basic conditions can be incompatible with sensitive groups (e.g., esters, enolizable ketones).[4][18] |
| Purification | Generally straightforward. Boron byproducts are often water-soluble and easily removed.[5] | Challenging. Tin byproducts (e.g., Bu₃SnBr) are nonpolar and require specific workup procedures, such as an aqueous KF wash or dedicated chromatography.[12][15] | The difficulty in removing tin residues is a significant practical barrier to the adoption of Stille coupling, especially on a large scale. |
| Selectivity on Substrate | Excellent selectivity for C-Br over C-Cl. Mono- or di-substitution is controllable by stoichiometry. | Excellent selectivity for C-Br over C-Cl. Mono- or di-substitution is controllable by stoichiometry.[15] | For this specific substrate, both methods offer comparable and predictable selectivity based on the inherent C-Br reactivity. |
| Functional Group Tolerance | Good, but can be limited by the required base.[18] | Excellent, one of the key advantages of the method.[13][19] | Stille often succeeds where Suzuki fails on highly complex, multi-functionalized substrates.[19] |
Experimental Protocols
The following protocols are representative procedures for the mono-arylation of this compound. Control of stoichiometry is key to achieving mono-substitution. For di-substitution, >2.2 equivalents of the coupling partner would be used.
Protocol 1: Suzuki-Miyaura Mono-Arylation
This protocol is adapted from standard procedures for coupling heteroaryl halides.[7][9]
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Phenylboronic acid (1.05 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add powdered K₃PO₄ (2.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Stille Mono-Arylation
This protocol is based on established methods for Stille couplings on dihalopyridines.[15]
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed DMF to achieve a substrate concentration of ~0.1 M.
-
Reagent Addition: Add Tributyl(phenyl)stannane (1.0 eq) via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and pour into a separatory funnel.
-
Purification: Wash the organic layer thoroughly with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts, followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Conclusion and Recommendations
Both Suzuki and Stille couplings are formidable tools for the selective functionalization of this compound at the more reactive C-Br positions. The ultimate choice depends on the specific priorities of the research program.
-
Choose Suzuki Coupling for:
-
General Applications & Library Synthesis: The low toxicity, ease of purification, and vast commercial availability of boronic acids make it the default choice for routine synthesis.[5]
-
Green Chemistry & Scale-Up: The favorable environmental and safety profile is a decisive advantage.
-
-
Choose Stille Coupling for:
-
Highly Functionalized/Sensitive Substrates: The neutral, base-free conditions provide superior functional group tolerance.[19]
-
Cases where Boronic Acids are Unstable: Organostannanes are often more robust than their boronic acid counterparts.
-
When a specific organostannane is readily available or easily synthesized.
-
For initial investigations into the derivatization of this compound, the Suzuki-Miyaura coupling is recommended as the primary approach due to its practical advantages in safety and purification. The Stille coupling should be considered a powerful secondary option, reserved for cases where the Suzuki reaction proves inadequate or incompatible with substrate functionality.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. uwindsor.ca [uwindsor.ca]
Safety Operating Guide
Essential Safety Guide: Personal Protective Equipment for Handling 2,6-Dibromo-4-chloropyridine
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling halogenated pyridines, such as 2,6-Dibromo-4-chloropyridine, requires a meticulous approach to safety. These compounds are invaluable in synthetic chemistry but demand respect due to their potential toxicity. This guide moves beyond a simple checklist, providing a procedural framework and the scientific rationale behind each recommendation to ensure a self-validating system of safety in your laboratory.
Hazard Assessment & The Precautionary Principle
Understanding the specific risks is the foundation of any safety protocol. For this compound (CAS No. 1196156-59-8), the available data indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
However, a core tenet of laboratory safety is the precautionary principle. When data is limited or when dealing with compounds from a hazardous class, it is prudent to consider the risks associated with structurally similar, more thoroughly studied analogues. For instance, the related compound 2,6-Dibromopyridine is classified as H300: Fatal if swallowed [1][2]. Given this, we will adopt a conservative safety posture, assuming a higher degree of toxicity to build a robust and protective operational plan.
Core PPE Requirements: A Task-Based Approach
Personal Protective Equipment (PPE) is your last line of defense, following engineering controls. All work with this compound must be performed within a certified chemical fume hood.[3][4] The specific PPE required varies based on the scale and nature of the operation.
| Task Category | Scale / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Solid Handling | Weighing small quantities (<5g) in a fume hood or ventilated enclosure. | Chemical splash goggles (ANSI Z87.1 rated)[5]. | Single pair of nitrile gloves[6]. | Flame-resistant lab coat, fully buttoned[5]. | Not required if performed in a certified fume hood. |
| Solution Handling | Standard laboratory operations with solutions (<1L). | Chemical splash goggles[5]. | Double-gloving with nitrile gloves. | Flame-resistant lab coat. | Not required if performed in a certified fume hood. |
| High-Risk Operations | Handling >1L of solution; potential for splashing or aerosol generation. | Chemical splash goggles and a full-face shield[5][7]. | Heavy-duty gloves (e.g., Neoprene or Butyl rubber) over an inner nitrile glove[8]. | Chemical-resistant apron over a flame-resistant lab coat. | Not required if performed in a certified fume hood. |
| Emergency Response | Spill cleanup or uncontrolled release. | Full-face shield over chemical splash goggles[5][7]. | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)[8]. | Chemical-resistant suit or apron. | NIOSH-approved respirator with organic vapor cartridges[4]. |
Causality Behind PPE Choices:
-
Eye Protection: Goggles are essential to protect against splashes and fine particulates, while a face shield provides a broader barrier against larger splashes during high-risk tasks.[5][7]
-
Hand Protection: Nitrile gloves offer good protection for incidental contact.[6][8] Double-gloving minimizes the risk of exposure from a single glove failure. For extended contact or spill cleanup, more robust materials like Butyl rubber are necessary due to their lower permeability to halogenated organic compounds.[8]
-
Body Protection: A flame-resistant lab coat is standard.[5] A chemical-resistant apron adds a crucial layer of protection against corrosive or toxic liquid splashes.[8]
-
Respiratory Protection: The primary method of respiratory protection is the use of a fume hood.[3] A respirator is an emergency measure for when these primary engineering controls fail or are unavailable.[4]
Procedural Step-by-Step Guidance
A logical workflow ensures that safety considerations are integrated into every step of the experimental process.
Caption: PPE selection workflow for handling this compound.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don the minimum required PPE: a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[3][5][6]
-
Weighing: Conduct all weighing of the solid compound within the fume hood. To prevent dust dispersal, use a balance with a draft shield or a dedicated ventilated balance enclosure.
-
Transfer: Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust.[4] If preparing a solution, add the solvent to the solid slowly in the fume hood.
-
Cleanup: Once the transfer is complete, decontaminate the spatula with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Place any contaminated weighing paper or disposable items into a designated solid hazardous waste container.
-
Glove Disposal: After handling the solid, remove your gloves using the proper technique to avoid skin contact and dispose of them in the designated waste stream.[4] Wash hands thoroughly with soap and water.[1]
Protocol 2: Emergency Procedures
Minor Spill (<5g solid or <100mL dilute solution in a fume hood):
-
Alert: Alert personnel in the immediate area.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a spill pad to prevent spreading.[6][9]
-
Collect: Wearing appropriate PPE (double gloves, goggles, lab coat), carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[9][10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[6][11] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1][11]
Decontamination and Disposal Plan
Effective decontamination and disposal are critical to prevent cross-contamination and ensure regulatory compliance.
-
Glassware and Equipment: Reusable equipment should be rinsed first with an appropriate solvent to remove residual compound, followed by a thorough washing with soap and water.
-
Work Surfaces: All surfaces within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water after work is completed.
-
Contaminated PPE and Waste: All disposable items, including gloves, weighing papers, and absorbent materials from spills, must be placed in a sealed and clearly labeled hazardous waste container.[10] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10] Never dispose of this chemical or its contaminated materials down the drain.[10]
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself but also your colleagues, ensuring that your valuable research can proceed without incident.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. hsa.ie [hsa.ie]
- 8. research.arizona.edu [research.arizona.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
